8-Methylquinoline N-oxide
Description
BenchChem offers high-quality 8-Methylquinoline N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methylquinoline N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-5-9-6-3-7-11(12)10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGDSHYODXWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-38-7 | |
| Record name | Quinoline, 8-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Electronic effects of the N-oxide moiety in 8-Methylquinoline
An In-Depth Technical Guide to the Electronic Effects of the N-Oxide Moiety in 8-Methylquinoline
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects inherent to the 8-methylquinoline N-oxide scaffold. As a class of heterocyclic compounds, quinoline N-oxides have attracted considerable attention in medicinal chemistry and materials science.[1] The introduction of the N-oxide functionality fundamentally alters the electronic landscape of the quinoline ring, modulating its reactivity and biological profile.[1] This guide will dissect the dual nature of the N-oxide group—its inductive electron-withdrawing properties and its resonance-based electron-donating capabilities. We will further explore the synergistic and antagonistic interplay of these effects with the 8-methyl substituent, considering both its electronic contribution and significant steric influence. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and reactivity of this important molecular framework.
The Quinoline N-Oxide: A Dichotomy of Electronic Influence
The transformation of the quinoline nitrogen to its corresponding N-oxide introduces a permanent dipole and fundamentally alters the electron distribution across the bicyclic system. The N-oxide moiety is not a simple activating or deactivating group; its influence is a nuanced interplay of two opposing electronic forces: the inductive effect and the resonance (or mesomeric) effect.[2][3]
Inductive Effect (-I)
The N-O bond is highly polarized, with the electronegative oxygen atom drawing electron density away from the nitrogen. This creates a positive formal charge on the nitrogen, which in turn exerts a powerful electron-withdrawing inductive effect (-I) on the entire ring system. This effect reduces the electron density of the quinoline core, particularly at positions ortho (C2) and para (C4) to the nitrogen. A direct consequence of this is a marked decrease in the basicity of the nitrogen atom. For instance, the pKa of quinoline is approximately 4.9, whereas the pKa of quinoline 1-oxide is significantly lower at about 0.87.[4][5][6][7] This reduced basicity makes the nitrogen lone pair less available for protonation.[8]
Resonance Effect (+M)
Conversely, the oxygen atom of the N-oxide moiety possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes a powerful electron-donating resonance effect (+M). Through resonance, the N-oxide group can increase electron density at the C2, C4, and C6 positions of the quinoline ring. This donation of electron density makes these positions more susceptible to electrophilic attack compared to the parent quinoline, which typically undergoes electrophilic substitution on the benzene ring (at C5 and C8).[9][10] The N-oxide, therefore, acts as a directing group, favoring electrophilic substitution at the C4 position.[8][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Quinoline-N-oxide Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Electrophilic substitution by N-oxides [quimicaorganica.org]
The Coordination Geometry and Catalytic Dynamics of 8-Methylquinoline N-Oxide Ligands
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the realm of homogeneous transition-metal catalysis, ligand design often focuses on creating stable, predictable coordination geometries. However, 8-Methylquinoline N-oxide (8-MeQNO) represents a paradigm shift where instability and steric distortion are the desired traits. As a sterically encumbered, monodentate O-donor ligand, 8-MeQNO is the premier nucleophilic oxidant in oxidative gold catalysis.
This whitepaper dissects the coordination geometry of 8-MeQNO, explaining how the strategic placement of a methyl group at the peri-position (C8) fundamentally alters its thermodynamic stability when coordinating to metal centers. By preventing the formation of stable "dead-end" metal complexes, 8-MeQNO enables acid-free, room-temperature oxygen transfer reactions that are critical for synthesizing complex oxazoles, thiazoles, and functionalized cyclic frameworks in drug development.
Structural and Electronic Profile: The Peri-Steric Clash
Heteroaromatic N-oxides possess a highly polarized, dipolar N–O bond (
8-MeQNO solves this through precise spatial engineering. The quinoline backbone places the C8 position adjacent to the N1 atom (peri-position). By introducing a methyl group at C8, a severe steric clash is generated directly in the primary coordination sphere of the N-oxide oxygen.
Fig 1. Steric clash model illustrating the distorted coordination geometry of 8-MeQNO with Au(I).
When 8-MeQNO attempts to coordinate to a metal center, the 8-methyl group projects toward the metal's ancillary ligands. To minimize this Pauli repulsion, the M–O–N coordination angle is forced to widen, and the N–O bond twists out of the quinoline plane. This distorted geometry raises the ground-state energy of the coordinated complex, drastically lowering the activation energy (
Coordination Thermodynamics vs. Kinetics
As a Senior Application Scientist, it is crucial to understand that the efficacy of 8-MeQNO lies in its transient coordination . We do not want this ligand to form a stable crystal structure with the active catalyst; we want it to coordinate just long enough to transfer its oxygen atom.
Table 1: Comparative Coordination and Reactivity Profiles of N-Oxide Ligands
| Ligand | Denticity | Steric Profile at O-Donor | Metal Coordination Stability | Catalytic Consequence |
| Pyridine N-oxide | Monodentate | Minimal | High (Forms stable | Requires acidic additives (e.g., MsOH) to break coordination. |
| Quinoline N-oxide | Monodentate | Moderate | Moderate | Functions as a general oxidant but can still stall sensitive catalysts. |
| 8-Methylquinoline N-oxide | Monodentate | High (Peri-methyl clash) | Low (Transient/Distorted) | Premier oxidant for acid-free Au-catalysis; high reaction rates. |
| 8-Hydroxyquinoline N-oxide | Bidentate (O,O) | High | Very High (Chelate effect) | Forms stable organometallic frameworks; inert as an oxidant. |
Because of the steric congestion around the nitrogen atom, 8-MeQNO excludes the need for acid additives regardless of the gold catalyst used, offering immense synthetic flexibility when working with acid-sensitive substrates in drug discovery pipelines[2].
Mechanistic Causality in Oxidative Gold Catalysis
In oxidative gold catalysis, terminal alkynes are activated by a cationic Au(I) complex. The transient coordination of 8-MeQNO to this
-
Activation : The Au(I) catalyst coordinates to the alkyne, increasing its electrophilicity.
-
Transient Coordination : 8-MeQNO attacks the activated alkyne. The 8-methyl group prevents the N-oxide from deeply inserting into the metal's coordination sphere, preventing catalyst poisoning[3].
-
Oxygen Transfer : The weakened, highly distorted N–O bond fragments. 8-Methylquinoline is expelled as a neutral leaving group, leaving behind a highly reactive
-oxo gold carbene . -
Nucleophilic Trapping : The carbene is trapped by a nucleophile (e.g., carboxamides) to form valuable heterocycles like oxazoles[4].
Fig 2. Catalytic cycle of oxidative gold catalysis highlighting the transient coordination of 8-MeQNO.
Expert Insight: To further temper the extreme electrophilicity of the resulting
Experimental Methodology: Self-Validating Oxygen Transfer
Because 8-MeQNO is such an efficient oxygen donor, its concentration must be strictly controlled. If the steady-state concentration of 8-MeQNO is too high, it will coordinate to and over-oxidize the highly reactive
The following protocol utilizes a syringe-pump methodology to create a self-validating kinetic system .
Protocol: Gold-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles via 8-MeQNO
Reagents & Equipment:
-
Terminal alkyne (1.5 equiv)
-
Carboxamide nucleophile (1.0 equiv)
-
Precatalyst: Mor-DalPhosAuCl (5 mol%)
-
Activator:
(5 mol%) -
Ligand/Oxidant: 8-Methylquinoline N-oxide (1.2 equiv)
-
Solvent: Anhydrous Dichloroethane (DCE)
-
Syringe pump
Step-by-Step Workflow:
-
Catalyst Activation: In an oven-dried vial under argon, combine Mor-DalPhosAuCl (5 mol%) and
(5 mol%) in 2.0 mL of anhydrous DCE. Stir for 10 minutes at room temperature. The precipitation of AgCl visually confirms the generation of the active cationic complex. -
Substrate Introduction: Add the carboxamide (1.0 equiv) and the terminal alkyne (1.5 equiv) to the active catalyst solution. Cap the vial with a septum.
-
Controlled Ligand Addition (Critical Step): Dissolve 8-MeQNO (1.2 equiv) in 1.0 mL of DCE. Load this into a syringe. Using a syringe pump, introduce the 8-MeQNO solution into the reaction flask at a continuous rate of 0.25 mL/hour [4].
-
Causality: Slow addition ensures the rate of 8-MeQNO introduction is slower than the rate of nucleophilic trapping. This prevents the transient ligand from undergoing secondary collisions with the
-oxo gold carbene.
-
-
Reaction Maturation: Once the addition is complete, stir the reaction for an additional 30 minutes at room temperature.
-
Validation & QC (Self-Validating Check): Take a crude aliquot for
NMR or GC-MS.-
Pass: Complete consumption of the alkyne with exclusive formation of the oxazole.
-
Fail: The presence of
-ketoaldehydes indicates the syringe pump rate was too fast (excess 8-MeQNO over-oxidized the carbene). Adjust the flow rate downwards for the next batch.
-
-
Purification: Filter the mixture through a short pad of Celite to remove the gold catalyst and the neutral 8-methylquinoline byproduct. Purify via standard silica gel flash chromatography.
References
-
Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands: Implication of Tricoordinated Gold Intermediates and the Development of an Expedient Bimolecular Assembly of 2,4-Disubstituted Oxazoles Journal of the American Chemical Society[Link][4]
-
Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes RSC Advances[Link][3]
-
Homogeneous Gold-Catalyzed Oxidation Reactions Chemical Reviews[Link][2]
Sources
The Solubility Profile and Catalytic Dynamics of 8-Methylquinoline N-oxide in Organic Solvents
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Identity
In modern synthetic organic chemistry and drug development, the selective oxidation of substrates under mild conditions is a critical parameter for success. 8-Methylquinoline N-oxide (CAS RN: 4053-38-7) has emerged as an indispensable, safe, and highly efficient oxidant, particularly in homogeneous gold(I) catalysis and metal-free cyanation workflows[1][2].
As a Senior Application Scientist, I frequently observe that the failure of oxidation protocols is rarely due to the intrinsic reactivity of the catalyst, but rather the solubility profile and solvent-solute dynamics of the oxidant. This whitepaper deconstructs the solubility behavior of 8-Methylquinoline N-oxide, explains the mechanistic causality behind its steric design, and provides self-validating protocols for its application in advanced organic synthesis.
Structural Causality: Why 8-Methylquinoline N-oxide?
Before addressing its solubility, one must understand why this specific N-oxide is chosen over simpler analogs like pyridine N-oxide.
The N-oxide moiety features a strong dipole (N⁺–O⁻) that acts as an oxygen-atom transfer agent. In gold-catalyzed alkyne oxidations, the N-oxide attacks the Au-activated alkyne to form an α-oxo gold carbene intermediate[3]. However, once the oxygen is transferred, the resulting byproduct is a quinoline derivative.
-
The Steric Imperative: If a standard pyridine or unhindered quinoline is generated, its basic nitrogen will strongly coordinate to the electrophilic Au(I) center, permanently poisoning the catalyst.
-
The 8-Methyl Advantage: The methyl group at the 8-position introduces severe steric hindrance around the nitrogen atom. This bulk physically prevents the resulting 8-methylquinoline byproduct from permanently binding to the gold catalyst, thereby keeping the catalytic cycle active and efficient[4].
Caption: Mechanistic pathway of gold-catalyzed alkyne oxidation via 8-Methylquinoline N-oxide.
Comprehensive Solubility Profile in Organic Solvents
The zwitterionic nature of the N⁺–O⁻ bond dictates that 8-Methylquinoline N-oxide requires solvents with sufficient polarizability or hydrogen-bonding capacity to overcome its crystal lattice energy. Non-polar solvents fail to solvate the dipole, leading to reagent occlusion and aborted reactions[5].
Table 1: Solubility and Solvent Compatibility Matrix
| Solvent Classification | Specific Solvent | Solubility Level | Mechanistic Rationale & Application Notes |
| Halogenated (Polar Aprotic) | Dichloromethane (DCM) | Highly Soluble | Optimal Choice. DCM provides the ideal dielectric constant to dissolve both the polar N-oxide and lipophilic substrates without coordinating to metal centers[3]. |
| Halogenated (Polar Aprotic) | 1,2-Dichloroethane (DCE) | Highly Soluble | Excellent for reactions requiring elevated temperatures (up to 80°C) where DCM would boil off[6]. |
| Polar Protic | Methanol / Ethanol | Highly Soluble | Strong hydrogen bonding solvates the N-oxide oxygen. Useful for metal-free oxidations, though protic solvents can quench sensitive organometallic intermediates[7]. |
| Polar Protic | Acetic Acid | Highly Soluble | Highly effective for specific catalyst-free oxidations; the acidic proton interacts strongly with the N-oxide dipole[7]. |
| Esters (Polar Aprotic) | Ethyl Acetate (EA) | Moderately Soluble | Frequently used in metal-free cyanation reactions. Poor solubility of certain N-oxides in EA can sometimes limit reaction rates, but 8-Me-Quinoline N-oxide performs adequately[2]. |
| Aromatic / Non-Polar | Toluene | Poorly Soluble | Lacks the dipole moment to solvate the N-oxide. Reactions in toluene often suffer from side reactions and low yields due to heterogeneous conditions[6]. |
| Aliphatic / Non-Polar | Heptane / Hexane | Insoluble | Highly non-polar; causes immediate precipitation or occlusion of the N-oxide. Used primarily as an anti-solvent during recrystallization[5]. |
Experimental Methodology: Self-Validating Protocols
To ensure reproducibility, the following protocol details the synthesis of 2,4-disubstituted thiazoles/oxazoles using 8-Methylquinoline N-oxide as the primary oxidant in a homogeneous gold(I) system.
Protocol: Gold-Catalyzed Oxidation of Terminal Alkynes
Scientific Grounding: In this workflow, the concentration of the N-oxide must be strictly controlled. If all 8-Methylquinoline N-oxide is added at once, the excess oxidant will react with the highly reactive α-oxo gold carbene intermediate, leading to over-oxidation into an α-ketoaldehyde rather than the desired cyclized product[6].
Step-by-Step Methodology:
-
System Preparation & Solubilization:
-
Action: In an oven-dried, septum-capped reaction vial purged with N₂, dissolve the terminal alkyne (1.0 equiv) and the Au(I) catalyst (e.g., Mor-DalPhosAuOMs, 5 mol%) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Validation: The solution must be completely clear. DCM ensures complete solubilization of the lipophilic alkyne and the catalyst[3].
-
-
Preparation of the Oxidant Solution:
-
Action: In a separate vial, dissolve 8-Methylquinoline N-oxide (1.2 to 1.5 equiv) in 2 mL of anhydrous DCM.
-
Validation: Verify that no particulate matter remains. The high solubility of the N-oxide in DCM should yield a homogeneous, slightly yellow solution.
-
-
Controlled Syringe Pump Addition (Critical Step):
-
Action: Load the oxidant solution into a gas-tight syringe. Using a syringe pump, introduce the oxidant into the main reaction vial at a slow, continuous rate (e.g., over 2–4 hours) at room temperature (25 °C).
-
Causality: Slow addition maintains a low steady-state concentration of the N-oxide, preventing the bimolecular over-oxidation of the gold carbene intermediate[6].
-
-
Reaction Monitoring:
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.
-
Validation: The disappearance of the alkyne spot and the emergence of a UV-active product spot confirms the successful oxygen transfer and subsequent trapping.
-
-
Quenching and Purification:
-
Action: Once the alkyne is consumed, concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography. The sterically hindered 8-methylquinoline byproduct is easily separated from the target product due to its distinct polarity.
-
Caption: Step-by-step experimental workflow for N-oxide mediated oxidation reactions.
Conclusion
The utility of 8-Methylquinoline N-oxide in advanced organic synthesis is a masterclass in rational chemical design. By combining a highly reactive N-O dipole with the precise steric shielding of an 8-methyl group, chemists can drive complex oxidations without poisoning sensitive transition metal catalysts. However, unlocking this potential requires strict adherence to its solubility profile—favoring halogenated aprotic solvents like DCM over non-polar aromatics like toluene—and utilizing controlled addition techniques to manage reaction kinetics.
References
-
8-methylquinoline N-oxide - Stenutz Stenutz Chemical Database. URL:[Link]
-
Catalyst-free and selective oxidation of pyridine derivatives and tertiary amines to corresponding N-oxides... ResearchGate. URL: [Link]
-
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters... ACS Publications. URL:[Link]
-
Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands... Journal of the American Chemical Society (JACS). URL:[Link]
-
Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature MDPI. URL:[Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions MDPI. URL:[Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 8-Methylquinoline N-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 8-methylquinoline N-oxide and its derivatives. As a class of compounds with significant applications in medicinal chemistry and materials science, a thorough understanding of their stability is paramount for predicting reactivity, degradation pathways, and shelf-life. This document synthesizes experimental data and theoretical insights to offer a detailed exploration of the factors governing the thermodynamic stability of these molecules. We delve into the electronic and steric effects of substituents, present methodologies for experimental determination of thermal properties, and explore the utility of computational chemistry in predicting stability. This guide is intended to be a valuable resource for researchers engaged in the design, synthesis, and application of novel quinoline N-oxide-based compounds.
Introduction: The Significance of Quinoline N-Oxides
Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of an N-oxide functionality to the quinoline ring system significantly alters its electronic properties, often enhancing biological activity and providing a handle for further chemical modifications[1]. 8-Methylquinoline N-oxide, in particular, serves as a versatile precursor in the synthesis of a variety of functionalized molecules with potential applications in drug discovery and materials science[2].
The thermodynamic stability of these compounds is a critical parameter that influences their practical utility. It dictates their storage conditions, formulation strategies, and potential degradation pathways. A molecule with low thermodynamic stability may be prone to decomposition under ambient conditions, leading to a loss of efficacy and the formation of potentially toxic byproducts. Conversely, a highly stable compound may be more robust and possess a longer shelf-life. This guide will explore the key factors that determine the thermodynamic stability of 8-methylquinoline N-oxide and its derivatives.
Factors Influencing Thermodynamic Stability
The inherent stability of the 8-methylquinoline N-oxide scaffold is influenced by a combination of electronic and steric factors. The introduction of substituents at various positions on the quinoline ring can further modulate this stability.
The N-Oxide Bond
The N-oxide bond is a dative covalent bond with a significant dipole moment, where the nitrogen atom is formally positively charged and the oxygen atom is negatively charged. This bond is generally weaker than a standard N-C or N=C bond, making it a potential site for thermal or photochemical degradation. The stability of the N-O bond is influenced by the electronic nature of the quinoline ring system.
Electronic Effects of Substituents
The electronic properties of substituents on the quinoline ring play a crucial role in determining the overall thermodynamic stability.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., the 8-methyl group), and methoxy groups increase the electron density on the quinoline ring. This increased electron density can destabilize the N-O bond by increasing the electron-electron repulsion, potentially lowering the decomposition temperature. However, in some cases, EDGs can enhance the overall stability of the molecule through resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density on the quinoline ring. This can lead to a stabilization of the N-O bond by reducing electron-electron repulsion, thereby increasing the thermal stability of the molecule[3].
The position of the substituent also has a significant impact. For instance, a substituent at the C2 or C4 position will have a more pronounced electronic effect on the nitrogen atom of the pyridine ring compared to a substituent on the carbocyclic ring.
Steric Effects
Bulky substituents in close proximity to the N-oxide group or the 8-methyl group can introduce steric hindrance. This steric strain can weaken bonds within the molecule, including the N-O bond, and lower the overall thermodynamic stability. For example, a large substituent at the C7 position could sterically interact with the 8-methyl group, leading to a less stable conformation.
Experimental Determination of Thermodynamic Stability
The thermodynamic stability of 8-methylquinoline N-oxide derivatives can be experimentally determined using various thermal analysis techniques. The most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[4].
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). This technique is invaluable for determining the decomposition temperature of a compound. The onset temperature of mass loss in a TGA thermogram indicates the temperature at which the compound begins to decompose.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the 8-methylquinoline N-oxide derivative (typically 1-5 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The resulting thermogram (a plot of mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (a plot of heat flow vs. temperature) is analyzed to identify the melting point (endothermic peak) and any decomposition events (exothermic or endothermic peaks). The area under the melting peak can be integrated to determine the enthalpy of fusion.
Data Presentation
The thermodynamic data obtained from these experiments can be summarized in a table for easy comparison.
| Compound | Melting Point (°C) | Decomposition Onset (°C) (TGA) | Enthalpy of Fusion (kJ/mol) |
| 8-Methylquinoline N-oxide | 240-260[5][6] | Data not available in literature | Data not available in literature |
| Substituted Derivative 1 | Value | Value | Value |
| Substituted Derivative 2 | Value | Value | Value |
Note: The table is populated with available literature data. Further experimental work is required to fill the gaps.
Computational Prediction of Thermodynamic Stability
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and thermodynamic properties of molecules with a good balance of accuracy and computational cost[7][8][9][10][11].
Key Thermodynamic Parameters
-
Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates a more thermodynamically stable compound. The enthalpy of formation for the parent compound, 8-methylquinoline, has been experimentally determined, providing a valuable benchmark[6][12].
-
Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is the ultimate indicator of thermodynamic stability under constant temperature and pressure. A more negative Gibbs free energy of formation corresponds to a more stable compound.
Computational Workflow
The following diagram illustrates a general workflow for the computational prediction of thermodynamic stability.
Caption: A general workflow for the computational prediction of thermodynamic stability of 8-methylquinoline N-oxide derivatives.
Interpreting Computational Results
By calculating the enthalpy and Gibbs free energy of formation for a series of 8-methylquinoline N-oxide derivatives with different substituents, it is possible to establish a quantitative structure-stability relationship. This information can then be used to guide the synthesis of new derivatives with desired stability profiles.
Structure-Stability Relationships: A Deeper Dive
The interplay of electronic and steric effects dictates the thermodynamic stability of 8-methylquinoline N-oxide derivatives.
Caption: The relationship between electronic and steric effects of substituents and the thermodynamic stability of 8-methylquinoline N-oxide derivatives.
Conclusion and Future Outlook
The thermodynamic stability of 8-methylquinoline N-oxide derivatives is a multifaceted property governed by the intricate interplay of the N-oxide bond characteristics, and the electronic and steric effects of substituents. While experimental techniques like TGA and DSC provide direct measurements of thermal properties, computational methods such as DFT offer a powerful predictive tool, especially in the early stages of drug discovery and material design.
Currently, there is a notable gap in the literature regarding comprehensive experimental thermodynamic data for 8-methylquinoline N-oxide and its derivatives. Future research should focus on systematic experimental studies to determine key parameters like decomposition temperatures and enthalpies of formation for a range of substituted analogues. This experimental data would be invaluable for validating and refining computational models, ultimately leading to a more robust and predictive understanding of the structure-stability relationships in this important class of compounds. Such knowledge will undoubtedly accelerate the rational design of novel 8-methylquinoline N-oxide derivatives with optimized stability profiles for a wide array of applications.
References
-
ACS Publications. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. Retrieved from [Link]
-
ResearchGate. (2019). N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. Retrieved from [Link]
-
MDPI. (2024). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]
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Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Retrieved from [Link]
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ResearchGate. (2025). Tailoring the Properties of Functional Materials With N‐Oxides. Retrieved from [Link]
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Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]
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MDPI. (2020). Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review. Retrieved from [Link]
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ResearchGate. (2025). Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. Retrieved from [Link]
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SlideShare. (2021). Thermal Analysis. Retrieved from [Link]
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SpringerLink. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Quinoline. Retrieved from [Link]
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Semantic Scholar. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Retrieved from [Link]
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ScienceDirect. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). DSC and TGA Analysis. Retrieved from [Link]
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PMC. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]
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PubMed. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Retrieved from [Link]
-
NIST WebBook. (n.d.). Quinoline, 8-methyl-. Retrieved from [Link]
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RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]
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PubMed. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Retrieved from [Link]
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ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. Retrieved from [Link]
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MDPI. (2020). Determination of Formation Energies and Phase Diagrams of Transition Metal Oxides with DFT+U. Retrieved from [Link]
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RSC Publishing. (2015). DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface. Retrieved from [Link]
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Semantic Scholar. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from [Link]
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8-Methylquinoline N-Oxide in Catalysis: From Bidentate Directing Ligand to Versatile Oxidant
Executive Summary
In the landscape of modern homogeneous catalysis, 8-Methylquinoline N-oxide (8-MQNO) occupies a uniquely dualistic role. Historically recognized as a mild, highly selective oxygen atom transfer (OAT) reagent in gold-catalyzed alkyne oxidations, recent breakthroughs have unveiled its powerful capability as a weak, hemilabile bidentate directing ligand in transition-metal-catalyzed C–H activation.
This whitepaper provides an in-depth mechanistic analysis of 8-MQNO. We will dissect the causality behind its use as a bidentate directing group in palladium(II)-catalyzed dual C(sp3)–H/C(sp2)–H activation, provide self-validating experimental protocols, and clarify its divergent role as an oxidant in systems utilizing external P,N-bidentate ligands.
Part 1: The Bidentate Paradigm in Dual C–H Activation
Traditional strongly coordinating directing groups (e.g., 8-aminoquinoline, pyridines) often form thermodynamically "rigid" metallacycles. While excellent for initial C–H cleavage, this rigidity frequently creates a catalytic "sink," preventing the metal center from migrating to activate secondary sites.
8-MQNO solves this through hemilability . The N–O bond is a weaker Lewis base compared to a standard amine or pyridine nitrogen. As demonstrated in the recent seminal work on [1], 8-MQNO acts as an internal bidentate ligand.
Mechanistic Causality
-
Initial Coordination : The highly polarized N–O oxygen coordinates to the electrophilic Pd(II) center.
-
First C–H Cleavage : The proximity of the C8-methyl group forces a concerted metalation-deprotonation (CMD), cleaving the C(sp3)–H bond to form a 5-membered, bidentate C,O-palladacycle.
-
Relay Activation : Because the N-oxide is a weak directing group, the palladacycle is reactive enough to undergo migratory insertion with a coupling partner (e.g., maleimide), which subsequently triggers a relayed activation of the remote C7(sp2)–H bond.
Figure 1: Catalytic cycle of Pd(II) dual C-H activation using 8-MQNO as a bidentate ligand.
Part 2: Experimental Protocol & Workflow Validation
To harness 8-MQNO as a bidentate directing ligand for the synthesis of complex tetracyclic scaffolds, the reaction environment must be precisely tuned to support the CMD pathway while preventing catalyst degradation.
Step-by-Step Methodology: Pd(II)-Catalyzed [3+2] Annulation
Reagents Required:
-
8-Methylquinoline N-oxide (0.2 mmol)
-
Maleimide derivative (0.24 mmol, 1.2 equiv)
-
Pd(OAc)₂ (10 mol%, 0.02 mmol)
-
NaOAc (0.2 mmol, 1.0 equiv)
-
K₂S₂O₈ (0.2 mmol, 1.0 equiv)
-
Hexafluoroisopropanol (HFIP) (1.0 mL)
Procedure:
-
Reaction Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add 8-MQNO, maleimide, Pd(OAc)₂, NaOAc, and K₂S₂O₈.
-
Solvent Addition : Add 1.0 mL of HFIP.
-
Causality Note: HFIP is critical. As a strongly hydrogen-bonding, highly polar, yet poorly nucleophilic solvent, it stabilizes the highly electrophilic Pd(II) intermediates and prevents solvent coordination from poisoning the active catalyst sites.
-
-
Catalytic Turnover : Seal the tube and stir the mixture at 80 °C under an ambient air atmosphere for 5 hours.
-
Causality Note: The combination of air and K₂S₂O₈ acts as a dual-oxidant system, ensuring the rapid re-oxidation of Pd(0) to Pd(II) without inducing oxidative degradation of the organic framework.
-
-
Self-Validation & Monitoring : After 4 hours, perform TLC (Hexane/EtOAc 1:1). The system is self-validating: the disappearance of the highly polar 8-MQNO spot (low
) and the emergence of a distinct blue-fluorescent spot under 254 nm UV light confirms the successful C7–H annulation. -
Isolation : Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove insoluble palladium black, and purify via flash column chromatography.
Quantitative Data: Parameter Optimization
The table below summarizes the causality behind the specific reagent choices, demonstrating how deviations impact the bidentate coordination and subsequent yield.
| Entry | Catalyst | Oxidant | Solvent | Yield (%) | Scientific Causality / Observation |
| 1 | Pd(OAc)₂ | K₂S₂O₈ | HFIP | 83 | Optimal conditions; HFIP promotes the CMD pathway. |
| 2 | Pd(OAc)₂ | K₂S₂O₈ | DCE | 45 | Lower solvent polarity reduces stabilization of the palladacycle. |
| 3 | Pd(TFA)₂ | K₂S₂O₈ | HFIP | 60 | TFA counterion renders Pd too electrophilic, causing side reactions. |
| 4 | Pd(OAc)₂ | Ag₂CO₃ | HFIP | 30 | Ag(I) oxidants fail to efficiently turn over the Pd(0) species. |
| 5 | None | K₂S₂O₈ | HFIP | N.D. | Confirms strict transition-metal dependence (No background reaction). |
Part 3: Mechanistic Clarification: 8-MQNO as an Oxidant
A frequent point of confusion in modern catalysis literature arises when 8-MQNO is discussed alongside "bidentate ligands" in Gold(I) catalysis. It is vital for researchers to distinguish between these roles.
In Gold(I) catalysis, 8-MQNO is NOT the bidentate ligand; it is the external oxidant.
As detailed in the authoritative study [2], terminal alkynes are activated by a Gold(I) catalyst. 8-MQNO attacks the alkyne, transferring its oxygen atom to generate a highly reactive α-oxo gold carbene , releasing 8-methylquinoline as a byproduct.
Because α-oxo gold carbenes are violently electrophilic, researchers utilize external P,N-bidentate ligands (such as Mor-DalPhos) coordinated to the Gold center. These bidentate ligands form a tricoordinated gold species, tempering the carbene's reactivity and allowing for controlled, intermolecular trapping by weak nucleophiles (like carboxylic acids).
Figure 2: Gold(I)-catalyzed alkyne oxidation using 8-MQNO as the external oxidant.
Conclusion
Understanding the dual nature of 8-Methylquinoline N-oxide is critical for modern drug development and synthetic methodology. When utilized as a weak bidentate directing ligand , it unlocks complex, multi-site C–H functionalizations that rigid directing groups prohibit. Conversely, when paired with transition metals bearing their own bidentate ligands, it serves as a premier, mild oxygen-transfer agent. Mastering these divergent pathways allows chemists to design highly efficient, self-validating catalytic systems for late-stage functionalization.
References
-
Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond Organic Letters (ACS Publications)[Link]
-
Optimizing P,N-Bidentate Ligands for Oxidative Gold Catalysis: Highly Efficient Intermolecular Trapping of α-Oxo Gold Carbenes by Carboxylic Acids Angewandte Chemie International Edition (via PMC / NIH)[Link]
Photophysical properties of 8-Methylquinoline N-oxide complexes
An In-depth Technical Guide to the Photophysical Properties of 8-Methylquinoline N-oxide Complexes
Foreword for the Researcher
The quinoline scaffold is a cornerstone of photophysical chemistry, prized for its rigid, aromatic structure. However, its utility is often hampered by modest fluorescence quantum yields due to the presence of a low-lying, non-emissive n-π* excited state. The strategic introduction of an N-oxide functionality, combined with substitution at the 8-position, dramatically alters this electronic landscape. This guide delves into the core principles governing the photophysics of 8-Methylquinoline N-oxide (8-MQN) and its coordination complexes. We move beyond a mere recitation of facts to explore the causal relationships between molecular structure, electronic transitions, and the resultant luminescent properties. This document is designed for the hands-on researcher, providing not only the theoretical underpinnings but also field-tested protocols and data interpretation frameworks essential for advancing research in molecular probes, emissive materials, and drug development.
The 8-Methylquinoline N-oxide Ligand: A Structural and Electronic Overview
The photophysical behavior of an 8-MQN complex begins with the ligand itself. The parent quinoline molecule is weakly fluorescent due to efficient intersystem crossing from the lowest singlet excited state (S₁) to a triplet state (T₁), facilitated by the near-energetic non-bonding (n) orbital on the nitrogen atom. The introduction of the N-oxide and 8-methyl groups serves two distinct but synergistic purposes.
-
The N-oxide Moiety: This is the primary driver of enhanced luminescence. The oxygen atom's high electronegativity withdraws electron density from the nitrogen, stabilizing the n-orbital and increasing the energy of the n-π* transition. This energetic shift often places the π-π* state as the lowest singlet excited state, which is strongly emissive, thereby increasing the fluorescence quantum yield. Protonation of the nitrogen in parent quinolines can induce a similar fluorescence enhancement, underscoring the critical role of the nitrogen's electronic environment.[1]
-
The 8-Methyl Group: Positioned peri to the nitrogen, this group imparts both electronic and steric influence. Electronically, it acts as a weak electron-donating group through induction, subtly modifying the energy of the π-system.[2] Sterically, it can influence the geometry of metal complexes, potentially preventing planarization and affecting crystal packing, which in turn impacts solid-state emission properties.
Upon complexation with a metal ion, the N-oxide's oxygen atom acts as a hard donor, readily coordinating to a variety of metal centers, from main group elements like aluminum to transition metals and lanthanides.[3][4] This coordination rigidifies the molecular structure, reducing non-radiative decay pathways and often further enhancing emission intensity.
Core Photophysical Phenomena and Their Characterization
Understanding the properties of 8-MQN complexes requires a suite of spectroscopic techniques. Here, we detail the core experiments and the rationale behind their application.
Steady-State Spectroscopy: Absorption and Emission
Steady-state measurements provide a time-averaged snapshot of the molecule's interaction with light.
-
UV-Visible Absorption: This technique probes the energy required to promote an electron from a ground state orbital to an excited state orbital. For 8-MQN complexes, several transitions are possible:
-
Ligand-Centered (LC) Transitions: These are typically intense π-π* transitions within the 8-MQN ligand itself.
-
Metal-to-Ligand Charge Transfer (MLCT): An electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital.
-
Ligand-to-Metal Charge Transfer (LMCT): An electron is promoted from a ligand π-orbital to an empty or partially filled metal d-orbital.
-
-
Photoluminescence (PL) Spectroscopy: This measures the emission of light as the molecule relaxes from an excited state back to the ground state. Key parameters derived from the emission spectrum include the wavelength of maximum emission (λem) and the Stokes shift (the energy difference between the absorption and emission maxima), which provides insight into the geometric relaxation in the excited state.[2]
-
Preparation: Prepare a stock solution of the 8-MQN complex in a spectroscopic-grade solvent (e.g., toluene, acetonitrile, or dichloromethane) at a concentration of ~1 mM.[2]
-
Dilution: Create a dilute solution (~1-10 µM) from the stock solution in the chosen solvent. The final absorbance at the λmax should be between 0.05 and 0.1 to avoid inner filter effects.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution from ~250 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength (λex) to the λabs identified in the previous step.
-
Scan the emission monochromator over a range starting ~10-20 nm above λex to a point where the emission signal returns to baseline.
-
Causality Check: Record an excitation spectrum by fixing the emission monochromator at the observed λem and scanning the excitation monochromator. The resulting excitation spectrum should closely match the absorption spectrum, confirming that the absorbing species is the one responsible for the emission.
-
Luminescence Quantum Yield (Φ)
The quantum yield is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.
This method compares the integrated fluorescence intensity of the sample to that of a well-characterized standard.
-
Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample. For blue-green emitting quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.
-
Absorbance Matching: Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions to maintain linearity.
-
Data Acquisition:
-
Measure the absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength, slit widths, and instrument settings for both the sample and the standard.
-
-
Calculation: The quantum yield (Φx) is calculated using the following equation:
Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx² / ηstd²)
Where:
-
std and x denote the standard and the sample, respectively.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Validation: Plot the integrated fluorescence intensity versus absorbance for the series of solutions. The slope of this line is proportional to the quantum yield. The ratio of the slopes (Sample/Standard) should yield the same result, confirming the absence of concentration-dependent artifacts.
Caption: Workflow for relative quantum yield measurement.
Time-Resolved Spectroscopy: Excited-State Lifetime (τ)
The lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a powerful tool for probing the excited state environment and decay mechanisms.
-
Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) with a wavelength at or near the sample's λabs.
-
Sample Preparation: Prepare a dilute solution of the sample as done for fluorescence measurements.
-
Data Acquisition:
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., dilute Ludox).
-
Acquire the fluorescence decay profile of the sample, collecting photons until sufficient statistics are achieved in the decay curve.
-
-
Data Analysis:
-
Fit the experimental decay curve to a multi-exponential decay model using deconvolution software that accounts for the IRF. The goodness of fit is typically judged by the chi-squared (χ²) value.
-
The resulting lifetime(s) (τ) provides quantitative data on the decay rates. A mono-exponential decay indicates a single emitting species, while multi-exponential decays can suggest multiple species or complex decay pathways.[5]
-
Photophysics of 8-MQN Complexes: A Class-Based Analysis
The choice of metal ion is the single most important factor in dictating the photophysical outcome of the complex.
Main Group and d¹⁰ Metal Complexes (e.g., Al³⁺, Zn²⁺)
Complexes with metals like Al³⁺ and Zn²⁺, which lack d-d transitions and are redox-inactive, typically exhibit strong ligand-centered fluorescence. The metal ion's primary role is to enforce structural rigidity and act as a Lewis acid, slightly perturbing the ligand's orbital energies. These complexes are known for their high quantum yields and stability, making them excellent candidates for Organic Light-Emitting Diodes (OLEDs).[6]
| Complex Type | Typical λabs (nm) | Typical λem (nm) | Typical Φ | Typical τ (ns) | Primary Transition Type |
| Free 8-MQN Ligand | ~330-350 | ~400-450 | Low-Moderate | 1-5 | π-π* (LC) |
| Al(8-MQN)₃ | ~340-360 | ~480-520 | High (>0.5) | 10-20 | π-π* (LC) |
| Zn(8-MQN)₂ | ~340-360 | ~490-530 | Moderate-High | 5-15 | π-π* (LC) |
| (Note: Data are representative values based on analogous 8-hydroxyquinoline N-oxide and related systems, as specific data for 8-MQN is sparse in the literature.) |
Lanthanide Complexes (e.g., Eu³⁺, Tb³⁺, Yb³⁺): The Antenna Effect
Lanthanide ions (Ln³⁺) possess unique, sharp, line-like emission spectra but suffer from extremely low absorption cross-sections. 8-MQN can act as an "antenna" or sensitizer, efficiently absorbing UV light and transferring the energy to the lanthanide ion, which then emits its characteristic light.[7] This process is crucial for applications in bio-imaging and materials science.[8]
The mechanism involves several key steps:
-
Excitation: The 8-MQN ligand absorbs a photon, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The ligand undergoes efficient ISC to a triplet state (T₁). The efficiency of this step is critical for successful sensitization.
-
Energy Transfer (ET): If the ligand's T₁ state is energetically higher than the emissive excited state of the Ln³⁺ ion, non-radiative energy transfer occurs from the ligand to the metal.
-
Lanthanide Emission: The excited Ln³⁺ ion relaxes to its ground state by emitting a photon, resulting in the characteristic sharp emission lines (e.g., red for Eu³⁺, green for Tb³⁺, near-infrared for Yb³⁺/Nd³⁺).
Caption: Energy transfer mechanism in lanthanide sensitization.
Conclusion and Future Outlook
8-Methylquinoline N-oxide is a privileged ligand scaffold whose photophysical properties are exquisitely tunable through metal coordination. The N-oxide group fundamentally enhances intrinsic fluorescence by mitigating non-radiative pathways present in the parent quinoline. Complexation not only rigidifies the structure but also opens up new de-excitation channels, including highly efficient, ligand-centered fluorescence with main group metals and sensitized emission with lanthanides.
The detailed protocols and causal explanations provided herein equip researchers to rigorously characterize these systems. Future work in this field will likely focus on synthesizing novel heterometallic complexes,[3][9] exploring applications in time-resolved imaging and sensing, and leveraging computational chemistry to design next-generation ligands with optimized energy levels for even more efficient light-emitting devices and biological probes.
References
- Analytical Chemistry. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. ACS Publications.
- Pillai, S., et al. (2012). New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. Journal of Fluorescence.
- MDPI. (2021). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
- CNR-IRIS. Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations.
- RSC Publishing. Eight homodinuclear lanthanide complexes prepared from a quinoline based ligand: structural diversity and single-molecule magnetism behaviour.
- PMC - NIH. (2020). Fluorescence enhancement of quinolines by protonation.
- ChemicalBook. 8-Methylquinoline synthesis.
- ResearchGate. (2017). Fluorescence emission of quinoline and derivatives in ethanol.
- PubMed. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
- PMC. (2020). Preparation and photophysical properties of quinazoline-based fluorophores.
- CNR-IRIS. (2024). Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium–Lanthanide Complexes.
- ResearchGate. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach.
- PubMed. (2024). Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium-Lanthanide Complexes.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
- MDPI. (2024). Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium–Lanthanide Complexes.
- Gupta, S. S., et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry.
- Merck. 8-Methylquinoline N-oxide.
- Imbert, D., et al. (2005). Lanthanide 8-hydroxyquinoline-based podates with efficient emission in the NIR range. Chemical Communications.
- PMC. (2026). Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules.
- ResearchGate. Oxidative C(sp3)–H activation of 8-methylquinoline.
- RSC Publishing. (2023). Excited State Processes of Dinuclear Pt(II) Complexes Bridged by 8-hydroxyquinoline.
- ResearchGate. Structural, Optical Properties, and Biological Activity of Complexes Based on Derivatives of Quinoline, Quinoxaline, and Quinazoline with Metal Centers from Across the Periodic Table.
- RSC Publishing. Photophysical properties of Pt(ii) complexes based on the benzoquinoline (bzq) ligand with OLED implication: a theoretical study.
- Chem-Impex. 8-Methylquinoline.
- ResearchGate. Synthesis and Photoluminescence Properties of 8-Hydroxyquinoline Schiff Base Derivatives and Their Metal Complexes.
- MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
- Sigma-Aldrich. 8-Methylquinoline N-oxide.
- SLS. 8-Methylquinoline N-oxide, | 755508-5G | SIGMA-ALDRICH.
- Sigma-Aldrich. 8-Methylquinoline N-oxide 4053-38-7.
- Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubChem. 8-Hydroxyquinoline N-oxide.
- PubMed. (2015). Excited State Relaxation of Neutral and Basic 8-Oxoguanine.
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Methodological & Application
Synthesis of 8-Methylquinoline N-oxide from 8-Methylquinoline using m-CPBA
Title : Application Note: Synthesis, Purification, and Characterization of 8-Methylquinoline N-oxide via m-CPBA Oxidation
Abstract : This application note details a robust, self-validating protocol for the N-oxidation of 8-methylquinoline using meta-chloroperoxybenzoic acid (m-CPBA). Designed for researchers and drug development professionals, this guide elucidates the mechanistic rationale behind reagent selection, addresses the steric challenges posed by the peri-methyl group, and provides a comprehensive step-by-step methodology from reaction setup to analytical validation.
Mechanistic Rationale & Experimental Design
The synthesis of quinoline N-oxides is a foundational transformation in heterocyclic chemistry, providing versatile intermediates for C-H functionalization and transition-metal catalysis[1]. The N-oxidation of 8-methylquinoline presents a specific steric challenge: the methyl group at the C8 position is peri to the quinoline nitrogen, partially shielding the nitrogen lone pair from incoming electrophiles.
Causality of Reagent Selection:
-
Oxidant (m-CPBA) : m-CPBA is selected as the terminal oxidant due to its high electrophilicity, operational simplicity, and solubility in organic solvents[2]. The reaction proceeds via a concerted "butterfly" transition state. The nitrogen lone pair of 8-methylquinoline attacks the electrophilic peroxy oxygen. Simultaneously, the weak O-O bond (bond dissociation energy ~45 kcal/mol) cleaves, and a proton is transferred to the carbonyl oxygen[2]. This forms the N-O bond and releases m-chlorobenzoic acid (m-CBA) as a byproduct.
-
Solvent (DCM/CHCl₃) : Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) is used because m-CPBA is highly soluble in halogenated solvents, and these solvents are inert to peroxyacid oxidation[3].
-
Temperature : The reaction is initiated at 0 °C to control the exothermic nature of the peroxy O-O bond cleavage. It is subsequently warmed to room temperature (25 °C) to ensure complete conversion, overcoming the steric hindrance of the 8-methyl group[4].
Mechanistic pathway of 8-Methylquinoline N-oxidation via a concerted butterfly transition state.
Quantitative Data & Stoichiometry
A slight excess of m-CPBA (1.1 equivalents) is employed to drive the reaction to completion[4]. Commercial m-CPBA is typically ~70-77% pure (containing m-CBA and water for stability), which must be accounted for when calculating mass[5].
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 2.0 mmol scale) | Role |
| 8-Methylquinoline | 143.19 | 1.0 | 286.4 mg (2.0 mmol) | Starting Material |
| m-CPBA (Active) | 172.57 | 1.1 | 381.0 mg (2.2 mmol) | Electrophilic Oxidant |
| Dichloromethane | 84.93 | N/A | 10.0 mL (Total) | Solvent |
| Sat. NaHCO₃ (aq) | N/A | Excess | ~15.0 mL | Quenching Agent |
| Anhydrous Na₂SO₄ | N/A | Excess | As needed | Drying Agent |
Note: The mass of m-CPBA (381 mg) reflects the active amount required (2.2 mmol). Adjust the bulk mass based on the specific purity (e.g., 77%) of your commercial batch.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The visual and physical changes during the workup directly indicate the successful removal of byproducts.
Experimental workflow for the synthesis and purification of 8-Methylquinoline N-oxide.
Phase 1: Reaction Setup
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve 8-methylquinoline (286.4 mg, 2.0 mmol) in 5 mL of anhydrous CH₂Cl₂[4].
-
Cool the solution to 0 °C using an ice-water bath to mitigate the initial exothermic reaction.
-
In a separate vial, dissolve m-CPBA (381 mg active, 2.2 mmol) in 5 mL of CH₂Cl₂[4].
-
Add the m-CPBA solution dropwise to the 8-methylquinoline solution over 5-10 minutes under vigorous magnetic stirring[4].
Phase 2: Reaction Monitoring 6. Remove the ice bath and allow the reaction mixture to warm to 25 °C (room temperature). 7. Stir the mixture for 2 hours[4]. 8. Monitor the reaction progress via Thin-Layer Chromatography (TLC). The N-oxide product will be significantly more polar (lower Rf) than the starting quinoline due to the highly polarized N-O dative bond.
Phase 3: Quenching and Workup Causality Note: The critical step in purification is the removal of the m-CBA byproduct. The basic wash deprotonates m-CBA (pKa ~ 3.8), rendering it water-soluble, while the neutral 8-methylquinoline N-oxide remains in the organic phase. 9. Add 15 mL of saturated aqueous NaHCO₃ solution to the reaction flask to neutralize residual m-CPBA and the m-CBA byproduct[4]. Stir vigorously until CO₂ evolution ceases (self-validation of neutralization). 10. Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL)[4]. 11. Combine the organic phases and wash with 15 mL of brine (saturated NaCl solution) to remove residual water and salts[4]. 12. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes[4]. 13. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product[4].
Phase 4: Purification 14. Purify the crude residue by silica gel column chromatography (300–400 mesh)[4]. 15. Elute with a gradient of Ethyl Acetate/Methanol (EA/MeOH) to isolate the pure 8-Methylquinoline N-oxide[4].
Analytical Characterization
Validation of the synthesized 8-Methylquinoline N-oxide is performed via Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic shift is the downfield singlet at 3.12 ppm corresponding to the C8-methyl group, which is deshielded by the adjacent N-oxide oxygen[4].
-
¹H NMR (400 MHz, CDCl₃) : δ 8.32 (dd, J = 6.0, 0.6 Hz, 1 H), 7.56 (td, J = 7.8, 4.5 Hz, 2 H), 7.38–7.30 (m, 2 H), 7.10 (dd, J = 8.4, 6.1 Hz, 1 H), 3.12 (s, 3 H)[4].
-
¹³C NMR (100 MHz, CDCl₃) : δ 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7[4].
References
-
Electronic Supporting Information: Experimental Procedure for One-pot Synthesis of 2-Azidequinoline N–Oxide. Royal Society of Chemistry (Chem. Commun., 2015). URL:[Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. URL: [Link]
-
Synthesis of bicyclic N-arylmethyl substituted iminoribitol derivatives. Vrije Universiteit Brussel (2008). URL: [Link]
-
Homogeneous Gold-Catalyzed Oxidation Reactions. NIH PMC. URL: [Link]
-
3-Chloroperoxybenzoic acid, MCPBA. Organic Chemistry Portal. URL:[Link]
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Application Notes & Protocols: Palladium-Catalyzed C-H Activation Directed by 8-Methylquinoline N-oxide
Introduction: The Strategic Advantage of N-Oxide Directed C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a transformative strategy in molecular synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Within this field, achieving high levels of regioselectivity remains a paramount challenge. Directing groups, which chelate to the metal catalyst and position it in proximity to a specific C-H bond, are a powerful solution to this problem.[1][2]
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[3][4] Consequently, methods for its precise functionalization are of high value. The use of a transient N-oxide directing group on the quinoline core represents an elegant and versatile approach. Specifically, 8-Methylquinoline N-oxide and related quinoline N-oxides serve a dual purpose: the N-oxide function acts as a robust directing group for palladium catalysts, while the C-H bonds at the C8 position (an sp² C-H bond) or on the C8-methyl group (an sp³ C-H bond) become susceptible to selective functionalization.[5][6]
This guide provides an in-depth exploration of the mechanisms, protocols, and applications of palladium-catalyzed C-H activation using quinoline N-oxide directing groups, with a focus on achieving selective C8-arylation.
Mechanistic Insights: The Basis of C8-Selectivity
The regioselectivity of C-H activation on the quinoline N-oxide scaffold is highly dependent on the reaction conditions, particularly the solvent. While many palladium-catalyzed functionalizations of quinoline N-oxides under neutral conditions (e.g., in DMF or dioxane) favor the C2 position, a shift to an acidic medium like acetic acid dramatically alters the outcome, favoring C8 functionalization.[1][2][7]
The currently accepted mechanism for C8-arylation proceeds via a cyclopalladation pathway, likely involving a Pd(II)/Pd(IV) catalytic cycle.[8][9]
The key steps are:
-
Coordination: The oxygen atom of the quinoline N-oxide coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂).
-
C-H Activation/Cyclometalation: In the presence of acetic acid, a concerted metalation-deprotonation (CMD) event occurs at the C8 position. This is the turnover-limiting step and results in the formation of a stable five-membered palladacycle intermediate. Acetic acid plays a crucial, non-innocent role in facilitating this step and directing the regioselectivity.[1][10][11]
-
Oxidative Addition: The aryl halide (typically an iodoarene) undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.
-
Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) center, releasing the 8-arylated quinoline N-oxide product and regenerating a Pd(II) species, which re-enters the catalytic cycle.
Caption: Proposed catalytic cycle for the C8-arylation of quinoline N-oxides.
Experimental Protocols
Protocol 1: General Procedure for C8-Arylation of Quinoline N-Oxides
This protocol describes a reliable method for the palladium-catalyzed C8-arylation of quinoline N-oxides with iodoarenes using both conventional heating and microwave irradiation.[1][2]
Materials & Reagents:
-
Quinoline N-oxide substrate (1.0 equiv)
-
Iodoarene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
Acetic acid (AcOH, analytical grade)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Equipment:
-
Magnetic stir plate with heating mantle or oil bath
-
Inert atmosphere setup (Schlenk line with Argon or Nitrogen)
-
Microwave reactor (for accelerated procedure)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and UV lamp
Caption: Experimental workflow for Pd-catalyzed C8-arylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the quinoline N-oxide substrate (e.g., 0.5 mmol, 1.0 equiv), the iodoarene (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), and K₂CO₃ (1.25 mmol, 2.5 equiv).
-
Solvent Addition & Degassing: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add acetic acid (e.g., 2.5 mL).
-
Reaction Execution (Choose A or B):
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC-MS until completion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine, 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 8-arylquinoline N-oxide product.
Reaction Scope and Data
The C8-arylation protocol exhibits broad synthetic scope and excellent functional group tolerance. Both electron-donating and electron-withdrawing groups are well-tolerated on the iodoarene coupling partner and the quinoline N-oxide core.[1]
| Entry | Quinoline N-oxide | Iodoarene | Method | Yield (%) |
| 1 | Quinoline N-oxide | Iodobenzene | Thermal | 85 |
| 2 | Quinoline N-oxide | 4-Iodotoluene | Microwave | 92 |
| 3 | Quinoline N-oxide | 1-Iodo-4-methoxybenzene | Microwave | 89 |
| 4 | Quinoline N-oxide | 1-Iodo-4-(trifluoromethyl)benzene | Thermal | 78 |
| 5 | 6-Bromoquinoline N-oxide | Iodobenzene | Thermal | 81 |
| 6 | 2-Methylquinoline N-oxide | Iodobenzene | Microwave | 82 |
Data synthesized from literature reports for illustrative purposes.[1][2]
Key Considerations and Troubleshooting
-
The Crucial Role of Acetic Acid: Acetic acid is not merely a solvent but a critical component for achieving C8 selectivity. Reactions performed in neutral solvents like DMF typically yield the C2-arylated product.[1][7][10]
-
Aryl Halide Reactivity: Iodoarenes are significantly more reactive than the corresponding bromoarenes. Aryl chlorides are generally unreactive under these conditions.[1]
-
Inert Atmosphere: While the catalyst is relatively robust, maintaining an inert atmosphere is crucial for preventing catalyst degradation and ensuring reproducibility, especially for longer reaction times.
-
Post-Reaction Modifications: The N-oxide directing group is not just a synthetic handle but a versatile functional group. It can be readily removed (deoxygenated) using reagents like PCl₃ or H₃PO₂ to yield the corresponding 8-arylquinoline, or it can be transformed into other valuable functionalities, such as 2-chloroquinolines with thionyl chloride.[1][2][10]
Conclusion
The palladium-catalyzed C-H activation of quinoline N-oxides provides a powerful and highly regioselective platform for the synthesis of valuable 8-substituted quinolines. The N-oxide directing group offers excellent control, guiding the palladium catalyst to the C8 position with high fidelity, particularly when acetic acid is used as the solvent. The protocols outlined herein are robust, scalable, and tolerate a wide array of functional groups, making this methodology a vital tool for researchers in drug discovery, materials science, and synthetic chemistry.
References
-
Daugulis, O. et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(1), 308-319. [Link]
-
Mandal, S. et al. (2024). Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. Organic Letters. [Link]
-
Navarro-Alonso, M. et al. (2023). Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation. MDPI. [Link]
-
Sharma, U. et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. ResearchGate. [Link]
-
Besset, T. et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
-
Wang, B. et al. (2021). Pd(II)-Catalyzed Arylation/Oxidation of Benzylic C–H of 8-Methylquinolines: Access to 8-Benzoylquinolines. The Journal of Organic Chemistry. [Link]
-
Dhiman, A. K. et al. (2024). Plausible mechanism for C−H functionalization of 8‐methylquinolines. ResearchGate. [Link]
-
Sharma, U. et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]
-
Daugulis, O. et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
-
S., S. et al. (2022). Palladium‐Catalyzed Regioselective C−H Arylation of Quinoline‐N‐Oxides at C‐8 Position using Diaryliodonium Salts. ResearchGate. [Link]
-
Daugulis, O. et al. (2012). Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. PMC. [Link]
-
Chen, K. et al. (2015). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. ACS Publications. [Link]
-
Sharma, U. et al. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry. [Link]
- Gosser, L. W. (1997). Process for preparing quinoline bases.
-
Chen, G. et al. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
Chang, S. et al. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation. Institute for Basic Science. [Link]
-
Daugulis, O. et al. (2012). Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C–H homocoupling of quinoline N-oxides. Chemical Communications. [Link]
-
S., S. et al. (2022). Strategies for the C‐8 arylation of quinolones and their N‐oxides. ResearchGate. [Link]
-
Calhorda, M. J. et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]
-
Li, X. et al. (2016). "One-Pot" Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides. PubMed. [Link]
-
Dhiman, A. K. et al. (2024). a) C8‐bromination of quinoline N‐oxides with N‐bromosuccinimide. b)... ResearchGate. [Link]
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Advanced Application Note: 8-Methylquinoline N-Oxide as a Relay Directing Group for Dual C(sp3)–H/C(sp2)–H Functionalization
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.
Strategic Context & Rationale
Quinolines are ubiquitous structural motifs in natural products and pharmaceuticals. While the functionalization of the C2 and C8 positions is well-documented, accessing the distal C5–C7 positions remains a formidable challenge due to the geometrical inaccessibility of the native ring nitrogen directing group (DG) 1.
Traditional C(sp3)–H functionalization of 8-methylquinolines relying on the strongly chelating parent nitrogen often leads to premature reaction termination. When an alkene (such as maleimide) inserts into the intermediate palladacycle, the strong coordination of the native nitrogen typically triggers β-hydride elimination (yielding Heck-type products) or simple alkylation followed by protodemetalation.
To overcome this, 8-methylquinoline N-oxide is employed as a weakly coordinating relay directing group 2. This attenuated binding alters the reaction trajectory. Instead of terminating the catalytic cycle after the initial C(sp3)–H activation and alkene insertion, the Pd(II) center remains sufficiently reactive and geometrically flexible to undergo a relayed, second C7(sp2)–H activation. This dual activation enables a formal [3+2] annulation, rapidly building complex tetracyclic scaffolds from simple feedstocks.
Mechanistic Causality: The Power of Weak Directing Groups
The success of this methodology relies on a precise sequence of organometallic transformations driven by the electronic nature of the N-oxide 3:
-
Coordination & Initial Activation: The Pd(II) catalyst coordinates to the oxygen atom of the N-oxide. Aided by an amino acid ligand (N-acetyl-L-phenylalanine), a Concerted Metalation-Deprotonation (CMD) step activates the inert 8-methyl C(sp3)–H bond, forming a primary palladacycle.
-
Insertion: Maleimide inserts into the Pd–C bond. The weak coordinating nature of the N-oxide prevents the immediate β-hydride elimination that plagues strongly chelated systems.
-
Relayed Activation: The transient alkyl-palladium intermediate undergoes a second CMD event at the adjacent C7(sp2)–H position.
-
Reductive Elimination: The resulting high-energy intermediate undergoes reductive elimination to form the[3+2] annulated product, releasing Pd(0), which is subsequently reoxidized to Pd(II) by K2S2O8.
Catalytic cycle of Pd(II)-mediated dual C(sp3)-H/C7(sp2)-H activation directed by N-oxide.
Quantitative Data Presentation: Optimization Matrix
The choice of oxidant, base, and solvent is critical for suppressing side reactions (such as homocoupling or over-oxidation). The table below summarizes the causality behind the optimized conditions 2.
| Entry | Oxidant (1.0 eq) | Base (1.0 eq) | Solvent | Yield (%) | Mechanistic Observation / Causality |
| 1 | K2S2O8 | NaOAc | HFIP | 82% | Optimal. HFIP stabilizes polar transition states; K2S2O8 efficiently turns over Pd(0). |
| 2 | AgOAc | NaOAc | HFIP | 45% | Mild oxidant, but leads to incomplete catalyst regeneration. |
| 3 | BQ | NaOAc | HFIP | Trace | Benzoquinone coordinates to Pd, inhibiting the weak N-oxide coordination. |
| 4 | K2S2O8 | KOAc | HFIP | 61% | Larger potassium counterion reduces the solubility/reactivity of the acetate base during CMD. |
| 5 | K2S2O8 | NaOAc | DCE | 30% | Lack of hydrogen-bond donation from DCE fails to stabilize the critical C-H cleavage step. |
Experimental Workflows & Protocols
Protocol A: Pd(II)-Catalyzed [3+2] Annulation
This protocol describes the self-validating synthesis of the tetracyclic scaffold via dual C–H activation.
Reagents:
-
8-Methylquinoline N-oxide (0.2 mmol, 1.0 equiv)
-
Maleimide derivative (0.3 mmol, 1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
N-acetyl-L-phenylalanine (L3 ligand, 10 mol%)
-
K₂S₂O₈ (0.2 mmol, 1.0 equiv)
-
NaOAc (0.2 mmol, 1.0 equiv)
-
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol, 2.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 15 mL oven-dried reaction tube equipped with a magnetic stir bar, sequentially charge 8-methylquinoline N-oxide, maleimide, Pd(OAc)₂, N-acetyl-L-phenylalanine, K₂S₂O₈, and NaOAc.
-
Solvent Addition: Add 2.0 mL of HFIP. Causality Note: HFIP is highly polar and strongly hydrogen-bond donating, which is essential to lower the activation energy of the CMD step.
-
Reaction Execution: Seal the tube and stir the mixture at 80 °C under an open-air atmosphere for 5 hours.
-
Self-Validation Checkpoint 1: The mixture should transition from a pale suspension to a deep, homogenous dark solution, indicating the formation of the active Pd-complex and successful catalyst turnover.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: EtOAc/Hexanes gradient).
-
Self-Validation Checkpoint 2: TLC analysis should show the complete disappearance of the highly polar N-oxide starting material (low Rf) and the emergence of a distinct, UV-active product spot.
-
Experimental workflow for Pd(II)-catalyzed dual C-H activation.
Protocol B: Traceless Removal of the N-Oxide Directing Group
To utilize the N-oxide as a traceless directing group, it must be removed post-functionalization to yield the free, biologically relevant quinoline base.
Reagents:
-
Annulated N-oxide product (0.1 mmol)
-
Phenylboronic acid (0.2 mmol, 2.0 equiv)
-
THF/H₂O (4:1 v/v, 2.0 mL)
Step-by-Step Methodology:
-
Dissolve the annulated N-oxide in the THF/H₂O mixture.
-
Add phenylboronic acid. Causality Note: Boronic acids act as mild, highly chemoselective deoxygenating agents for N-oxides, avoiding the harsh conditions of traditional PCl₃ or Zn/AcOH reductions which might cleave the newly formed maleimide ring.
-
Stir the mixture at 70 °C for 4 hours.
-
Extract with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via short-path silica chromatography to afford the deoxygenated tetracyclic quinoline (Typical yield: ~83%).
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI, 2021. URL:[Link]
-
Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. Mandal, S., Barman, M., Debnath, B., & Punniyamurthy, T. Organic Letters, 2024. URL:[Link]
-
A comprehensive overview on directing groups applied in metal catalyzed C–H functionalization chemistry. Sambiagio, C. et al. Chemical Society Reviews, 2018. URL:[Link]
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Regioselective Functionalization of 8-Methylquinoline N-oxide: Protocols and Mechanistic Insights
An Application Guide for Medicinal and Materials Chemists
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1][2][3] 8-Methylquinoline N-oxide serves as a versatile and powerful intermediate, where the N-oxide functionality not only modulates the electronic properties of the heterocyclic core but also acts as a superb directing group for regioselective C-H functionalization.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of validated strategies for the selective functionalization of 8-methylquinoline N-oxide. We delve into the mechanistic rationale behind achieving regiocontrol at the C2, C7, and C8 positions, as well as the 8-methyl group itself. Detailed, field-proven protocols for key transformations, including transition-metal-catalyzed and photocatalytic methods, are presented to enable the efficient synthesis of novel quinoline derivatives.
The Principle of Regiocontrol: The N-Oxide Directing Group
The synthetic utility of 8-methylquinoline N-oxide stems from the dual role of the N-oxide moiety. It activates the quinoline ring system and, crucially, serves as a chelating directing group for transition metal catalysts.[4][5] This chelation brings the catalyst into close proximity with specific C-H bonds, enabling reactions to occur at positions that are otherwise unreactive.
The primary sites for functionalization are:
-
C2-Position : This position is electronically activated and susceptible to nucleophilic attack and radical reactions like the Minisci acylation.[6][7][8]
-
C8-Position : Functionalization at this position is a classic example of "remote C-H activation." The N-oxide and the metal catalyst form a stable, five-membered metallacyclic intermediate, which selectively activates the C8-H bond.[5][9][10]
-
C7-Position : Historically challenging to access, recent advances have enabled C7 functionalization through a sophisticated dual C(sp³)–H/C(sp²)–H activation and annulation strategy.[11]
-
8-Methyl Group (C(sp³)-H) : The methyl group's C-H bonds can also be activated, often facilitated by the adjacent nitrogen atom of the quinoline ring acting as a chelating assistant.[12][13]
Figure 1: Key reactive sites on the 8-methylquinoline N-oxide scaffold and the primary control mechanisms governing their selective functionalization.
Protocols for C8-Position Functionalization: Remote C-H Activation
The selective functionalization of the C8 position is a hallmark of N-oxide directed C-H activation. Rhodium, Iridium, and Ruthenium catalysts are particularly effective in forming the requisite five-membered metallacycle that ensures high regioselectivity.[1][5][10][14]
Protocol 1: Rhodium(III)-Catalyzed C8 Amidation
This protocol, adapted from the work of Kim, Chang, and coworkers, provides a reliable method for introducing nitrogen-based functional groups at the C8 position.[5][10][15] The reaction demonstrates high functional group tolerance and proceeds under relatively mild conditions.
Mechanism Overview: The catalytic cycle begins with the coordination of the N-oxide to the Rh(III) center, followed by a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate. This intermediate then reacts with the amide source, leading to the final product and regeneration of the active catalyst.
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The Strategic Application of Quinoline N-Oxides in Rhodium-Catalyzed C-H Functionalization
Introduction: A New Direction in C-H Activation
The selective functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. Within this field, transition-metal catalysis has emerged as a powerful tool, with rhodium catalysts demonstrating remarkable efficacy and selectivity.[1] This application note delves into the strategic use of quinoline N-oxides, particularly 8-methylquinoline N-oxide, as versatile directing groups in rhodium-catalyzed coupling reactions. The N-oxide moiety serves as a potent coordinating agent, enabling the regioselective activation of otherwise inert C-H bonds at remote positions, a significant challenge in synthetic chemistry.[2][3] This approach has unlocked novel pathways for the synthesis of complex quinoline derivatives, which are privileged scaffolds in medicinal chemistry and materials science due to their broad range of biological and photophysical properties.[1][4]
The N-oxide functionality acts as a "traceless" directing group, meaning it can be easily removed after the desired C-H functionalization, further enhancing the synthetic utility of this methodology.[2] This guide will provide an in-depth exploration of the mechanistic underpinnings, detailed experimental protocols, and diverse applications of this powerful synthetic tool for researchers and professionals in drug development and chemical synthesis.
Mechanism of Action: The N-Oxide as a Directing Group
The efficacy of quinoline N-oxides in directing rhodium-catalyzed C-H activation hinges on the formation of a stable cyclometalated intermediate. The catalytic cycle, particularly for Rh(III) catalysts such as [Cp*RhCl₂]₂, is generally understood to proceed through a concerted metalation-deprotonation (CMD) pathway.
1. Coordination: The cycle initiates with the coordination of the quinoline N-oxide to the cationic Rh(III) center. The oxygen atom of the N-oxide acts as a Lewis basic site, facilitating the initial binding.
2. C-H Activation: This coordination pre-positions the rhodium catalyst in close proximity to the target C-H bond. In the case of quinoline N-oxide, this leads to the highly regioselective activation of the C8–H bond. This step involves the cleavage of the C-H bond to form a five-membered rhodacycle intermediate.[2][5] This cyclometalation is often the rate-determining step of the reaction.[2]
3. Coupling Partner Insertion: The coupling partner (e.g., an alkyne, alkene, or diazo compound) then inserts into the Rh-C bond of the rhodacycle intermediate.
4. Reductive Elimination: The final step is a reductive elimination event that forms the new C-C or C-heteroatom bond and regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.
This general mechanism provides a framework for understanding the diverse transformations possible with this system.
Catalytic Cycle for C8-Alkylation of Quinoline N-Oxide
Caption: Proposed Catalytic Cycle for C8-Alkylation.
Applications & Protocols
The use of 8-methylquinoline N-oxide and related structures in rhodium-catalyzed reactions enables a variety of valuable transformations. Below are detailed protocols for key applications.
Application 1: Rh(III)-Catalyzed C8-Alkylation of Quinoline N-Oxides with Diazo Compounds
This protocol describes a highly efficient and regioselective method for the introduction of alkyl groups at the C8 position of quinoline N-oxides at room temperature.[6] This reaction tolerates a wide array of functional groups.[6]
Experimental Protocol:
-
To an oven-dried screw-cap vial, add the quinoline N-oxide substrate (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Add the diazo compound (0.22 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours or until the starting material is consumed as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes) to afford the C8-alkylated quinoline N-oxide product.
Data Summary:
| Substrate (Quinoline N-Oxide) | Diazo Compound | Product Yield (%) |
| 6-Methylquinoline N-oxide | Dimethyl diazomalonate | 95 |
| 6-Methoxyquinoline N-oxide | Diethyl diazomalonate | 92 |
| 6-Chloroquinoline N-oxide | Ethyl 2-diazoacetoacetate | 88 |
| 5-Nitroquinoline N-oxide | Dimethyl diazomalonate | 65 |
| Benzo[f]quinoline N-oxide | Diethyl diazomalonate | 85 |
| Data synthesized from literature reports.[6] |
Application 2: Rh(III)-Catalyzed C(sp³)–H Methylation of 8-Methylquinolines
This method showcases the functionalization of the typically inert primary C(sp³)–H bond of the 8-methyl group, directed by the quinoline nitrogen.[2] This reaction provides a direct route to 8-ethylquinoline derivatives.
Experimental Protocol:
-
In a glovebox, charge a screw-cap vial with 8-methylquinoline (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol%), and potassium methyltrifluoroborate (53.6 mg, 0.4 mmol, 2.0 equiv).
-
Add 1,2-dimethoxyethane (DME) (1.0 mL) as the solvent.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 8-ethylquinoline derivative.
Data Summary:
| 8-Methylquinoline Substrate | Product Yield (%) |
| 8-Methylquinoline | 85 |
| 6-Chloro-8-methylquinoline | 78 |
| 6-Bromo-8-methylquinoline | 75 |
| 8-Methyl-6-phenylquinoline | 81 |
| Data synthesized from literature reports.[2] |
Deoxygenation of the N-Oxide Group
A key advantage of this methodology is the ability to remove the N-oxide directing group to furnish the corresponding functionalized quinoline.[6]
Protocol for Deoxygenation:
-
Dissolve the C8-functionalized quinoline N-oxide (0.1 mmol) in a mixture of methanol (1.0 mL) and dichloromethane (1.0 mL).
-
Add zinc dust (6.5 mg, 0.1 mmol, 1.0 equiv) and ammonium chloride (5.3 mg, 0.1 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify by column chromatography if necessary to obtain the deoxygenated quinoline product.
Workflow Visualization
Caption: General Experimental Workflow.
Conclusion and Future Outlook
The use of 8-methylquinoline N-oxide and related quinoline N-oxides as directing groups in rhodium-catalyzed C-H functionalization represents a robust and versatile strategy for the synthesis of highly substituted quinoline frameworks. The protocols outlined in this note demonstrate the high efficiency, broad substrate scope, and excellent regioselectivity achievable with this methodology. The ability to functionalize both aromatic C(sp²)–H and aliphatic C(sp³)–H bonds underscores the power of this approach.
Future research in this area will likely focus on expanding the scope of coupling partners, developing enantioselective variants of these reactions, and exploring the use of more sustainable and earth-abundant first-row transition metal catalysts to achieve similar transformations. The continued development of novel directing group strategies will undoubtedly pave the way for even more efficient and innovative synthetic routes to complex molecules relevant to the pharmaceutical and materials science industries.
References
-
Kim, J., et al. (2014). Rhodium(III)-Catalyzed C−C Bond Formation of Quinoline N‑Oxides at the C‑8 Position under Mild Conditions. Organic Letters, 16(17), 4598–4601. [Link]
-
Lautens, M., et al. (2025). Direct C–H Functionalization of 8-Methylquinolines Under Rhodium Catalysis. Synfacts, 21(11), 1123. [Link]
-
Reddy, G. N., et al. (2020). Cp*Rh(III)-Catalyzed Regioselective C(sp3)–H Methylation of 8-Methylquinolines with Organoborons. Organic Letters, 22(1), 268–272. [Link]
-
Kim, I. S., et al. (2016). Rhodium(III)-Catalyzed C(sp3)–H Alkylation of 8-Methylquinolines with Maleimides. Organic Letters, 18(18), 4546–4549. [Link]
-
Gandeepan, P., et al. (2024). Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization. Chemical Science, 15(1), 123-131*. [Link]
-
Sharma, U., et al. (2023). Rh(III)-Catalyzed Alkylation of 8-Methylquinolines with Oxabenzonorbornadienes. Organic Letters, 25(15), 2632–2636*. [Link]
-
Zhu, J., et al. (2023). Rh(III)-Catalyzed N-Amino-Directed C-H Coupling with 3-Methyleneoxetan-2-Ones for 1,2-Dihydroquinoline-3-Carboxylic Acid Synthesis. ChemRxiv. [Link]
-
Kim, I. S., et al. (2014). Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. Angewandte Chemie International Edition, 53(34), 9033-9037. [Link]
-
Kumar, A., et al. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. New Journal of Chemistry. [Link]
-
Various Authors. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 959359. [Link]
-
Singh, M. S., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 73. [Link]
-
Sharma, U., et al. (2020). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. ACS Omega, 5(1), 312–323. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 5. Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pr.ibs.re.kr [pr.ibs.re.kr]
Application Note: Advanced Deoxygenation Protocols for 8-Methylquinoline N-Oxide Recovery
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative data, and self-validating experimental workflows.
Executive Summary: The Dual Role of 8-Methylquinoline N-Oxide
8-Methylquinoline N-oxide (CAS: 4053-38-7) occupies a privileged position in modern organic synthesis. It is frequently deployed in two distinct paradigms:
-
As a Mild Nucleophilic Oxidant: In homogeneous gold catalysis, it acts as a highly efficient oxygen atom transfer (OAT) reagent to generate α-oxo gold carbenes from alkynes 1.
-
As an Activated Intermediate: Oxidation of 8-methylquinoline to its N-oxide significantly alters the electronics of the heterocyclic core, enabling regioselective distal C–H functionalization (e.g., C-2 or C-8 arylation) 2.
In both scenarios, the terminal step of the synthetic sequence requires the efficient cleavage of the N–O bond to recover the parent 8-methylquinoline or yield the newly functionalized derivative. As a Senior Application Scientist, I frequently observe that this deoxygenation step can become a bottleneck if the chosen method is incompatible with the substrate's functional groups. This guide details three orthogonal, field-proven deoxygenation protocols.
Workflow of 8-Methylquinoline N-oxide utilization and subsequent recovery.
Mechanistic Rationale & Strategy Selection
Selecting the correct deoxygenation protocol requires understanding the causality behind the N–O bond cleavage. The polarized N–O bond is susceptible to both Single-Electron Transfer (SET) and Oxygen Atom Transfer (OAT).
-
Strategy A: Visible-Light Metallaphotoredox Catalysis (SET Pathway) When extreme chemoselectivity is required (e.g., in the presence of reducible ketones, esters, or halogens), photoredox catalysis is the premier choice. Utilizing a Ru(II) or Ir(III) photocatalyst and Hantzsch esters as mild reductants, this method operates at room temperature 3. The causality is driven by the precise redox potentials: the excited photocatalyst reduces the N-oxide to a radical anion, which then undergoes N–O cleavage via hydrogen atom transfer (HAT) from the Hantzsch ester radical cation.
-
Strategy B: Halide-Catalyzed Formic Acid Reduction (Sustainable OAT) For process-scale applications prioritizing green chemistry, an iodide/formic acid (I⁻/FA) system provides a metal-free alternative 4. Iodide nucleophilically attacks the N-oxide to form a hypoiodite intermediate. Formic acid subsequently reduces the hypoiodite back to iodide, creating a closed catalytic loop that releases only CO₂ and water.
-
Strategy C: Phosphorous-Mediated Deoxygenation (Electrophilic OAT) When rapid deoxygenation is needed without specialized photoreactors, the PCl₃/collidine complex is highly effective 5. The causality for adding collidine is critical: it modulates the electrophilicity of PCl₃, preventing competitive chlorination of the 8-methyl group or the quinoline ring, while driving the thermodynamic formation of the P=O bond.
Comparative Data Presentation
| Protocol | Primary Reagent | Catalyst | Temp (°C) | Time | Chemoselectivity | Green Metric |
| A. Photoredox | Hantzsch Ester | Ru(bpy)₃Cl₂ | 25 | 0.5–1 h | Excellent (Tolerates halogens, NO₂, C=O) | High (Low energy, catalytic metal) |
| B. I⁻/FA System | Formic Acid | KI (10 mol%) | 100 | 5–6 h | Good (Tolerates halogens) | Very High (Metal-free, benign waste) |
| C. PCl₃/Collidine | PCl₃ | None | 0 to 25 | 2 h | Moderate (Sensitive to strong nucleophiles) | Low (Generates phosphine oxides) |
Experimental Protocols
Protocol A: Visible-Light Photocatalytic Deoxygenation
This protocol is a self-validating system; the consumption of the Hantzsch ester provides a visual cue as the reaction progresses.
Reagents: 8-Methylquinoline N-oxide (1.0 mmol), Hantzsch ester (1.2 mmol), Ru(bpy)₃Cl₂·6H₂O (0.01 mol%), anhydrous DMF (5.0 mL). Step-by-Step Methodology:
-
Preparation: Charge a dry 10 mL Schlenk tube with the N-oxide, Hantzsch ester, and the Ru-catalyst.
-
Solvation: Add 5.0 mL of anhydrous DMF. Causality: DMF is chosen for its high dielectric constant, which stabilizes the transient radical anion intermediates generated during the SET process.
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles under argon. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will quench the excited Ru* state and re-oxidize the radical intermediates, stalling the reaction.
-
Irradiation: Place the tube 5 cm away from a 450 nm blue LED light source. Stir at room temperature for 30 minutes.
-
Self-Validation Cue: The initial bright yellow solution (due to the Hantzsch ester) will gradually fade to a pale, nearly colorless state, indicating stoichiometric consumption of the reductant. TLC (Hexanes/EtOAc 1:1) will confirm the disappearance of the highly polar N-oxide spot.
-
Workup: Dilute with water (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Visible-Light Photoredox Deoxygenation Mechanism via Single-Electron Transfer.
Protocol B: Iodide/Formic Acid Sustainable OAT
Reagents: 8-Methylquinoline N-oxide (1.0 mmol), Potassium Iodide (0.1 mmol, 10 mol%), Formic Acid (3.0 mL). Step-by-Step Methodology:
-
Preparation: In a 10 mL round-bottom flask equipped with a reflux condenser, dissolve the N-oxide in 3.0 mL of Formic Acid.
-
Catalyst Addition: Add KI (10 mol%). Causality: The iodide ion acts as an oxygen acceptor, forming a hypoiodite species. Formic acid serves a dual purpose as both the solvent and the terminal stoichiometric reductant to regenerate I⁻.
-
Heating: Heat the mixture to 100 °C in an oil bath for 5 hours.
-
Self-Validation Cue: Gentle effervescence (CO₂ evolution) will be observed as the formic acid reduces the hypoiodite intermediate. The cessation of bubbling is a physical indicator of reaction completion.
-
Workup: Cool to room temperature. Carefully neutralize the mixture by slow addition to a saturated aqueous NaHCO₃ solution (Caution: vigorous gas evolution). Extract with DCM (3 × 10 mL), dry over MgSO₄, and evaporate to yield the recovered 8-methylquinoline.
Protocol C: PCl₃/Collidine Mediated Deoxygenation
Reagents: 8-Methylquinoline N-oxide (1.0 mmol), PCl₃ (1.5 mmol), 2,4,6-Collidine (3.0 mmol), anhydrous DCM (5.0 mL). Step-by-Step Methodology:
-
Complex Formation: In a flame-dried flask under argon, dissolve the N-oxide and 2,4,6-collidine in DCM. Cool the flask to 0 °C using an ice bath. Causality: Collidine is sterically hindered and non-nucleophilic; it complexes with PCl₃ to temper its reactivity, preventing unwanted electrophilic aromatic chlorination of the quinoline ring.
-
Reagent Addition: Add PCl₃ dropwise via syringe over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation Cue: A white precipitate (collidinium hydrochloride salts) will form as the reaction proceeds, confirming the activation and subsequent deoxygenation process.
-
Workup: Quench the reaction by slowly pouring it into 10 mL of ice water. Separate the organic layer, wash with 1M NaOH to remove residual phosphorous acids, dry over Na₂SO₄, and concentrate in vacuo.
References
- Source: Chemical Society Reviews (RSC)
- Source: Synthesis (Thieme)
- Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides Source: Organic Letters URL
- Source: New Journal of Chemistry (RSC)
- Source: Synthesis (Thieme Connect)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides [organic-chemistry.org]
- 4. Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 8-Methylquinoline N-oxide
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 8-Methylquinoline N-oxide .
The N-oxidation of quinolines is a critical transformation, as the resulting N-oxides serve as versatile intermediates for C-H functionalization, cross-coupling, and the synthesis of complex pharmaceutical scaffolds. However, the C8-methyl group introduces unique steric and electronic challenges that can severely impact reaction efficiency. This guide dissects the causality behind these challenges and provides field-proven, self-validating protocols to overcome them.
Core Methodology: Standard Synthesis Protocol
The most reliable method for synthesizing 8-Methylquinoline N-oxide relies on the electrophilic oxygen transfer from meta-chloroperoxybenzoic acid (mCPBA) 1[1]. The following protocol is engineered with built-in validation checkpoints to ensure reproducibility.
Reagents & Materials:
-
8-Methylquinoline (1.0 eq, limiting reagent)
-
mCPBA (1.2–1.5 eq, assay >75%)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) (Anhydrous)
-
Saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃
Step-by-Step Procedure:
-
Preparation: Dissolve 8-methylquinoline (e.g., 2.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: mCPBA oxidation is exothermic; controlling the initial temperature prevents localized overheating, which can lead to ring degradation or over-oxidation.
-
Oxidant Addition: Add mCPBA (2.4 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 4 to 12 hours.
-
In-Process Validation (QC): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Methanol 9:1). The N-oxide product will exhibit a significantly lower
value compared to the highly non-polar 8-methylquinoline starting material. -
Quenching: Once complete, add 10 mL of saturated aqueous Na₂S₂O₃ and stir for 15 minutes. Causality: Thiosulfate safely reduces any unreacted, potentially explosive peroxy acid into m-chlorobenzoic acid.
-
Neutralization: Add 15 mL of saturated aqueous NaHCO₃. Causality: The basic environment (pH > 8) deprotonates the m-chlorobenzoic acid byproduct (pKa ~3.8), converting it into a water-soluble sodium salt.
-
Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Ethyl Acetate to EA/MeOH 95:5) 2[2].
-
Final Validation: Verify the product via ¹H NMR. The diagnostic C8-methyl protons typically shift to ~3.12 ppm in CDCl₃, and the C2-proton shifts downfield due to the N-oxide dipole3[3].
Fig 1: Step-by-step workflow for the synthesis and purification of 8-Methylquinoline N-oxide.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at ~60% conversion, even after 24 hours. Why is the yield so low compared to unsubstituted quinoline? A: This is a classic issue of steric hindrance. The methyl group at the C8 position is in close spatial proximity to the nitrogen lone pair. When the bulky mCPBA molecule approaches to form the required transition state for oxygen transfer, steric repulsion significantly increases the activation energy barrier. Solution: Ensure your mCPBA is fresh (titrate if necessary, as commercial mCPBA degrades over time). If the reaction stalls, add an additional 0.3–0.5 equivalents of mCPBA. Alternatively, switching the solvent to Chloroform and applying gentle heating (40 °C) can provide the necessary thermal energy to overcome the steric barrier4[4].
Q2: My isolated product is heavily contaminated with a white crystalline solid that streaks on the TLC plate. How do I remove it? A: The contaminant is m-chlorobenzoic acid. While the protocol uses NaHCO₃ to wash it out, highly concentrated reactions can overwhelm the buffering capacity of the aqueous layer, leaving the aqueous phase acidic and the byproduct partitioned in the organic layer. Solution: Test the pH of your aqueous wash; it must remain >8. If the issue persists, stir the crude organic mixture with basic alumina or a basic ion-exchange resin (e.g., Amberlyst A21) for 30 minutes before filtration. This traps the carboxylic acid byproduct without requiring harsh aqueous basic conditions that might cause product loss due to the N-oxide's partial water solubility.
Q3: Can I use Hydrogen Peroxide (H₂O₂) to improve the atom economy of this synthesis? A: Yes, but uncatalyzed H₂O₂ will not oxidize 8-methylquinoline efficiently due to the low electrophilicity of the peroxide bond combined with the substrate's steric hindrance. You must employ a catalyst. Transition-metal catalysts like Methyltrioxorhenium (MTO) or sodium tungstate (Na₂WO₄) react with H₂O₂ to form highly reactive, electrophilic peroxometal complexes that readily transfer oxygen to hindered nitrogens5[5].
Fig 2: Mechanistic pathways showing desired N-oxidation versus common side reactions.
Data Presentation: Comparison of Oxidation Systems
To assist in selecting the optimal synthetic route based on your lab's constraints (scale, atom economy, safety), the following table summarizes the quantitative performance of various oxidants for 8-methylquinoline.
| Oxidant System | Catalyst / Additive | Solvent | Temp / Time | Typical Yield | Pros & Cons |
| mCPBA (1.2 eq) | None | DCM or CHCl₃ | 0 °C to RT / 4–12 h | 80–90% | Pros: Fast, reliable, no metals.Cons: Poor atom economy, acid byproduct removal required. |
| H₂O₂ (30% aq) | Na₂WO₄ (5 mol%) | Methanol / Water | 60 °C / 12–24 h | 70–85% | Pros: Green byproduct (water), cheap.Cons: Requires heating, biphasic mixture can slow kinetics. |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | NaHCO₃ buffer | Acetone / Water | RT / 12 h | 65–75% | Pros: Safe, stable solid oxidant.Cons: Generates large amounts of sulfate salts, lower yields for hindered substrates. |
References
-
Metal-free Oxidations with m-CPBA: An Octennial Update Current Organic Chemistry (Bentham Science Publishers) URL: [Link][1]
-
Electronic Supporting Information: 8-Methylquinoline N–oxide The Royal Society of Chemistry (RSC) URL:[Link][2]
-
Quinoline 1-Oxides and Quinolinium Salts (Update 2025) Science of Synthesis (Thieme Connect) URL:[Link][5]
-
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process Journal of Organic Chemistry (ACS Publications) URL:[Link][4]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning by 8-Methylquinoline N-oxide
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 8-Methylquinoline N-oxide (8-MQNO) in transition-metal catalysis. While 8-MQNO is a privileged reagent—acting as a mild nucleophilic oxidant in Au(I) catalysis and a versatile directing group in Pd(II)/Rh(III) C–H functionalization—its unique electronic structure makes it a frequent culprit in catalyst poisoning.
This hub provides diagnostic troubleshooting, comparative data, and self-validating protocols to rescue stalled catalytic cycles.
Part 1: Diagnostic Hub (FAQs)
Q1: My Au(I)-catalyzed alkyne oxidation stalls at 20% conversion when using 8-MQNO. Adding more catalyst doesn't help. What is the mechanistic cause? Causality & Resolution: You are likely experiencing either off-cycle resting state formation or over-oxidation. While the 8-methyl group of 8-MQNO provides crucial steric hindrance—preventing its deoxygenated byproduct (8-methylquinoline) from irreversibly binding to the Au(I) center as strongly as pyridine does—excess 8-MQNO in solution can still competitively bind to the cationic Au(I) center[1]. Furthermore, high concentrations of 8-MQNO can attack the highly electrophilic α-oxo gold carbene intermediate, over-oxidizing it into an α-ketoaldehyde and degrading the catalytic cycle[1]. Actionable Fix: Implement a slow-addition protocol (syringe pump) to maintain a low steady-state concentration of the oxidant, as demonstrated in1[1].
Q2: In my Pd(II)-catalyzed C–H activation of 8-MQNO, I observe severe catalyst deactivation and the formation of a black precipitate. How can I prevent this? Causality & Resolution: In C–H activation, 8-MQNO acts as a directing group. However, the quinoline nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity and forming stable, non-productive multi-dentate complexes[2]. If the catalytic cycle stalls, the Pd(II) species is prematurely reduced to Pd(0), which aggregates into inactive Pd black. Actionable Fix: Increase the steric bulk of your ancillary ligands (e.g., using SPhos or XPhos) to sterically hinder unwanted nitrogen coordination[2]. Additionally, utilize a fluorinated solvent like HFIP (hexafluoroisopropanol); its strong hydrogen-bonding network tempers the nucleophilicity of the N-oxide oxygen, preventing off-cycle resting states[3].
Q3: How do I definitively determine if my catalyst is being poisoned by the 8-MQNO starting material or the 8-methylquinoline byproduct? Causality & Resolution: It is critical to distinguish between reactant-induced poisoning (N-oxide over-coordination) and product-induced poisoning (heteroaromatic N-coordination). The nitrogen lone pair in azines is notorious for binding to transition metals and halting late-stage functionalization[4]. Actionable Fix: Run a self-validating control experiment. Set up your standard reaction but replace 8-MQNO with a non-coordinating terminal oxidant (e.g., a hypervalent iodine reagent) and spike the mixture with 1.0 equivalent of 8-methylquinoline. If the reaction stalls, the deoxygenated byproduct is the poison. If it proceeds normally, the 8-MQNO itself is the source of the off-cycle resting state.
Part 2: Quantitative Data & Reagent Selection
To optimize your catalytic system, it is essential to balance the nucleophilicity of the N-oxide against its potential to poison the metal center.
| Oxidant / Directing Group | Steric Profile Around Nitrogen | Relative O-Nucleophilicity | Byproduct Coordination Strength (to Au/Pd) | Primary Poisoning Risk |
| Pyridine N-oxide | Minimal | High | Very High (Pyridine) | Irreversible catalyst death via byproduct binding. |
| Quinoline N-oxide | Moderate | High | High (Quinoline) | Strong off-cycle resting state formation[2]. |
| 8-Methylquinoline N-oxide | High (8-methyl group) | Moderate-High | Low (Sterically hindered N) | Over-oxidation of intermediates if concentration is high[1]. |
| 2,6-Dichloropyridine N-oxide | Very High | Low | Very Low | Sluggish kinetics / incomplete conversion[5]. |
Part 3: Protocol Vault (Self-Validating Workflows)
Protocol A: Syringe-Pump Addition Workflow for Au(I) Catalyzed Oxidations
Purpose: To prevent over-oxidation of the α-oxo gold carbene and mitigate off-cycle coordination of 8-MQNO[1].
-
Initialization: In an oven-dried flask under argon, dissolve the terminal alkyne substrate (1.0 equiv) and the Au(I) catalyst (e.g., Mor-DalPhosAuOMs, 5 mol%) in anhydrous dichloromethane (DCM)[6].
-
Controlled Delivery: Dissolve 8-MQNO (1.2 to 1.5 equiv) in DCM and load it into a syringe. Set the syringe pump to deliver the oxidant solution over a period of 4 to 6 hours at room temperature[1].
-
Self-Validation Check: Monitor the reaction via TLC.
-
Validation: If the starting material is consumed but the desired product spot is absent, immediately run an LC-MS. The presence of an α-ketoaldehyde mass indicates that the pump rate is too fast, leading to over-oxidation. Reduce the addition rate by 50% in the next iteration.
-
Protocol B: HFIP-Modulated Pd(II) C–H Activation
Purpose: To utilize 8-MQNO as a directing group without inducing Pd black formation via N-coordination[3].
-
Assembly: Combine the 8-MQNO substrate (1.0 equiv), coupling partner (e.g., maleimide, 1.2 equiv), Pd(OAc)₂ (10 mol%), and a re-oxidant (K₂S₂O₈, 1.0 equiv) in a reaction vial[3].
-
Solvent Modulation: Add 1.0 mL of HFIP. The strong hydrogen-bond donor capacity of HFIP will temper the N-oxide's coordination strength. Heat the mixture to 80 °C under air for 5 hours[3].
-
Self-Validation Check: Visually inspect the reaction mixture at the 1-hour mark.
-
Validation: A homogeneous yellow/orange solution confirms active catalysis. If a black precipitate (Pd black) appears, the catalyst has died via over-reduction or irreversible N-coordination[2]. To validate and fix this, filter the mixture, verify the loss of active Pd via NMR, and repeat the experiment with an increased loading of K₂S₂O₈ or a bulkier phosphine ligand.
-
Part 4: Mechanistic Visualization
The following diagram maps the productive catalytic cycle against the three primary poisoning pathways induced by 8-MQNO and its byproducts.
Catalytic cycle of 8-MQNO mediated oxidation highlighting off-cycle poisoning and over-oxidation.
Part 5: References
-
Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond , ACS Publications (Org. Lett. 2024). 3
-
Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives , Organic Chemistry Portal (J. Org. Chem. 2024). 7
-
Technical Support Center: Functionalization of the Quinoline Ring , Benchchem. 2
-
Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands , Journal of the American Chemical Society (JACS 2012). 1
-
Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature , MDPI (2016). 6
-
Late-Stage C–H Functionalization of Azines , PMC - NIH. 4
-
Homogeneous Gold-Catalyzed Oxidation Reactions , PMC - NIH. 8
-
Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones , ACS Publications (J. Org. Chem. 2021). 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Homogeneous Gold-Catalyzed Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in 8-Methylquinoline N-oxide Directed C-H Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 8-methylquinoline N-oxide directed C-H activation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve high regioselectivity in your experiments.
Introduction: The Power and Challenge of 8-Methylquinoline N-oxide Directed C-H Activation
The 8-methylquinoline N-oxide scaffold is a powerful tool in modern organic synthesis. The N-oxide functional group serves as an effective directing group, steering transition metal catalysts to activate specific C-H bonds, most notably at the C2 and C8 positions of the quinoline core.[1] This directed activation enables the introduction of a wide array of functional groups, paving the way for the synthesis of novel pharmaceutical compounds and complex molecular architectures.[2]
However, controlling the regioselectivity between the electronically activated C2 position and the sterically accessible C8 position can be a significant challenge.[1][3] Achieving the desired isomer often requires a nuanced understanding of the interplay between the catalyst, ligands, solvent, and other reaction parameters. This guide will equip you with the knowledge to navigate these complexities and optimize your reactions for the desired outcome.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C8 functionalized products?
The formation of a mixture of C2 and C8 isomers is a common issue stemming from the inherent reactivity of the quinoline N-oxide ring.[1] The C2 position is electronically activated by the adjacent nitrogen atom, making it susceptible to functionalization.[1] Conversely, the C8 position is readily activated through the formation of a stable five-membered metallacycle intermediate involving the N-oxide and the metal catalyst.[1][4][5] The balance between these two pathways is delicate and highly dependent on the reaction conditions.
Q2: How does the choice of metal catalyst influence regioselectivity?
Different transition metals exhibit distinct preferences for C-H activation sites. For instance:
-
Palladium (Pd): Palladium catalysts, particularly Pd(OAc)₂, often favor C2 functionalization.[6][7] However, under specific conditions, such as in the presence of certain ligands or in acidic solvents like acetic acid, high C8 selectivity can be achieved.[1][8] DFT studies suggest that the formation of a σ-metallacycle can lead to C8 activation, while a π-metallacycle favors C2 activation.[6]
-
Rhodium (Rh) and Iridium (Ir): Rhodium and Iridium catalysts are frequently employed for C8 functionalization, such as iodination and amidation.[4][5][9] Mechanistic studies indicate that the formation of a stable N-oxide-chelated iridacycle or rhodacycle is key to this regioselectivity.[5][9][10]
-
Ruthenium (Ru): Ruthenium catalysts, like [Ru(p-cymene)Cl₂]₂, have shown high selectivity for C8-arylation of quinoline N-oxides.[3][11]
Q3: What is the role of the N-oxide directing group?
The N-oxide group is crucial for directing the catalyst to the desired C-H bond. It acts as a bidentate chelate, coordinating with the metal center and positioning it in proximity to either the C2 or C8 C-H bond.[9][12] This chelation effect overrides the inherent reactivity of other C-H bonds in the molecule, leading to high regioselectivity.[13]
Q4: Can I functionalize other positions on the quinoline ring using this directing group?
While C2 and C8 are the most common sites for functionalization directed by the N-oxide group, recent studies have shown that it is possible to target other positions. For example, a Pd(II)-catalyzed dual C(sp³)–H/C7(sp²)–H activation of 8-methylquinoline N-oxides has been developed to access the C7 position.[14]
Troubleshooting Guide: Optimizing for C8-Selectivity
This section provides a structured approach to troubleshooting common issues encountered when aiming for C8-functionalization.
Problem 1: Low or No Conversion to the Desired C8-Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere. Consider activating the catalyst in situ. | Transition metal catalysts can be sensitive to air and moisture, leading to deactivation. |
| Sub-optimal Temperature | Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to side reactions or catalyst decomposition.[13] | C-H activation often has a significant activation energy barrier that needs to be overcome. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can dramatically influence the reaction. For C8-arylation with palladium, polar acidic solvents like acetic acid can significantly improve selectivity.[1][8] | The solvent can stabilize transition states and influence the catalyst's coordination sphere. |
| Reagent Purity | Ensure all reagents, especially the 8-methylquinoline N-oxide and coupling partners, are of high purity. Impurities can poison the catalyst.[13] | Catalyst poisoning by impurities is a common cause of reaction failure. |
Problem 2: Poor Regioselectivity (Significant C2-Isomer Formation)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Catalyst/Ligand System | For C8-selectivity with palladium, phosphine-free conditions are often preferred.[1] Experiment with different metal catalysts known for C8-selectivity, such as Rh(III) or Ir(III) complexes.[4][5][9] | The steric and electronic properties of the catalyst and ligands play a critical role in determining which C-H bond is activated.[15] Bulky ligands may favor the less sterically hindered C8 position.[1] |
| Unfavorable Solvent | As mentioned, solvent choice is critical. For palladium-catalyzed C8-arylation, switching to acetic acid can dramatically shift the selectivity from C2 to C8.[8] 1,2-dichloroethane (DCE) has also been shown to be effective in some C8-amidations.[9] | Solvents can influence the equilibrium between different catalytic intermediates, thereby affecting the regiochemical outcome. |
| Missing or Incorrect Additives | Additives such as acids, bases, or salts can act as co-catalysts or modifiers. For example, the addition of silver salts (e.g., AgNTf₂, Ag₃PO₄) can improve C8 selectivity in some palladium-catalyzed reactions.[1][9] Acetic acid can also act as a crucial additive in iridium-catalyzed C8-amidation.[5][9] | Additives can facilitate key steps in the catalytic cycle, such as the turnover-determining protodemetalation step.[5][9] |
Experimental Protocols
General Procedure for Rh(III)-Catalyzed C8-Iodination of Quinoline N-Oxide
This protocol is adapted from a literature procedure and should be performed under an inert atmosphere.
Materials:
-
Quinoline N-oxide derivative
-
[Cp*RhCl₂]₂ (Rhodium catalyst)
-
AgSbF₆ (Silver salt additive)
-
N-Iodosuccinimide (NIS)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a dry reaction vessel, add the quinoline N-oxide (1.0 equiv.), [Cp*RhCl₂]₂ (e.g., 2.5 mol%), and AgSbF₆ (e.g., 10 mol%).
-
Add anhydrous DCE as the solvent.
-
Add N-Iodosuccinimide (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanistic Pathways
The regioselectivity of C-H activation is fundamentally governed by the formation of distinct metallacyclic intermediates. The following diagrams illustrate the proposed pathways leading to C8 and C2 functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective introduction of heteroatoms at the C-8 position of quinoline N-oxides: remote C-H activation using N-oxide as a stepping stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pr.ibs.re.kr [pr.ibs.re.kr]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting 8-Methylquinoline N-Oxide Instability in Acidic Environments
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing 8-Methylquinoline N-oxide (8-MQNO) in complex synthetic workflows, particularly in gold-catalyzed oxidations. If you are experiencing low yields, unexpected precipitates, or catalytic poisoning, the root cause is often linked to the instability of 8-MQNO under acidic conditions.
Mechanistic Insight: The "Why" Behind the Instability
To troubleshoot effectively, we must first understand the unique electronic and steric properties of 8-MQNO.
In standard gold-catalyzed alkyne oxidations using simple pyridine N-oxides, Brønsted acids (like methanesulfonic acid, MsOH) are often required to protonate the expelled pyridine, preventing it from binding to and poisoning the gold catalyst. However, 8-MQNO is fundamentally different . The bulky methyl group at the C8 position provides severe steric hindrance, which naturally prevents the expelled 8-methylquinoline from coordinating to the gold center[1][2]. Consequently, 8-MQNO enables highly efficient O-transfer to form α-oxo gold carbenes strictly without the need for acid additives [3].
When researchers mistakenly apply standard acidic conditions to 8-MQNO, the highly polarized N-O bond becomes protonated. This hyper-activates the quinoline ring, making the C2 position extremely electrophilic. The molecule rapidly undergoes a Boekelheide-type rearrangement or nucleophilic attack, degrading into 8-methylquinolin-2(1H)-one (a carbostyril) or undergoing deoxygenation[4][5]. This completely shuts down the desired catalytic cycle.
Fig 1. Divergent pathways of 8-MQNO in acidic vs. acid-free gold-catalyzed environments.
Common Issues & FAQs (The "What")
Q1: Why is my 8-MQNO degrading into a white precipitate during gold-catalyzed alkyne oxidation? A: You are likely using an acid additive (e.g., MsOH, TfOH) or an acidic solvent. Acid protonates the N-oxide, triggering a rearrangement to 8-methylquinolin-2(1H)-one[5]. This carbostyril byproduct is insoluble in many non-polar solvents (like DCE or toluene) and crashes out as a white precipitate. Solution: Switch to strictly neutral conditions. Use a non-coordinating, neutral gold catalyst (e.g., IPrAuNTf₂)[3].
Q2: How can I analytically confirm if my 8-MQNO has undergone acid-catalyzed degradation? A: Use Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Intact 8-MQNO shows a characteristic N-O stretch around 1200-1300 cm⁻¹. If it has rearranged to the carbostyril, you will observe a strong, sharp amide carbonyl (C=O) stretch at ~1650 cm⁻¹. In MS, if deoxygenation occurred, you will see a mass shift of -16 Da (m/z 143 instead of 159).
Q3: Can I intentionally use acidic conditions to synthesize 8-methyl-2-chloroquinoline from 8-MQNO? A: Yes. By treating 8-MQNO with a chlorinating acid like thionyl chloride (SOCl₂) or POCl₃, you drive regioselective nucleophilic attack at the C2 position. This is followed by rearomatization and loss of the oxygen, yielding 2-chloro-8-methylquinoline in ~68-72% yield[4].
Fig 2. Troubleshooting workflow for resolving 8-MQNO instability in catalytic reactions.
Diagnostic Data (The "Proof")
To aid in identifying your reaction outcomes, compare your crude yields and byproducts against the established stability profile of 8-MQNO under various conditions.
| Condition / Reagent | Primary Reaction Pathway | Major Product Observed | Typical Yield |
| Neutral + Au(I) Catalyst | O-Transfer (Desired) | α-Oxo Gold Carbene (Intermediate) | >80% (Final product) |
| Trifluoroacetic Anhydride (TFAA) | Acylation & Rearrangement | 8-Methylquinolin-2(1H)-one | ~92% |
| Thionyl Chloride (SOCl₂) | Deoxygenative Chlorination | 2-Chloro-8-methylquinoline | 68–72% |
| Brønsted Acid (MsOH) + Heat | Degradation / Rearrangement | Mixed Carbostyrils / Deoxygenated | Variable / Messy |
Experimental Protocols (The "How")
The following protocols are designed as self-validating systems. Causality and visual checkpoints are built directly into the steps to ensure scientific integrity.
Protocol 1: Acid-Free Gold-Catalyzed Oxidation using 8-MQNO
Use this protocol to prevent acid-catalyzed degradation while achieving high-yield alkyne oxidation.
-
Preparation: In a flame-dried Schlenk flask, dissolve the alkyne substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under a strict argon atmosphere.
-
Oxidant Addition: Add 8-Methylquinoline N-oxide (1.2 - 1.5 equiv).
-
Causality Check: An excess is used to ensure complete oxidation. Ensure no acidic impurities are present in your solvent, as even trace acids will initiate N-oxide degradation.
-
-
Catalyst Addition: Add the neutral gold catalyst (e.g., IPrAuNTf₂, 5 mol%).
-
Self-Validation: The solution should remain homogeneous. If a white precipitate forms immediately upon addition, your solvent is likely wet or acidic, indicating premature carbostyril formation.
-
-
Reaction: Stir the mixture at 60°C until the alkyne is completely consumed (monitor via TLC, typically 2-12 hours).
-
Workup: Purify directly via silica gel chromatography. The byproduct, 8-methylquinoline, elutes much faster than the unreacted N-oxide due to its lower polarity.
Protocol 2: Controlled Rearrangement to 8-Methylquinolin-2(1H)-one
Use this protocol if you intentionally wish to harness the acid instability of 8-MQNO to synthesize carbostyrils.
-
Preparation: Dissolve 8-MQNO (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Activation: Dropwise add Trifluoroacetic Anhydride (TFAA) (2.0 equiv).
-
Causality Check: TFAA highly activates the N-O oxygen via acylation, making the C2 position extremely susceptible to nucleophilic attack and subsequent rearrangement[4].
-
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.
-
Quenching: Slowly pour the mixture into saturated aqueous NaHCO₃ to neutralize the excess acid.
-
Self-Validation: Vigorous CO₂ gas evolution will occur. You must ensure the aqueous layer reaches a pH > 7 before extraction; otherwise, residual acid will cause further uncontrolled degradation.
-
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure to yield the carbostyril product.
References
-
A Heterogeneous Gold(I)-Catalyzed [2 + 2 + 1] Annulation of Terminal Alkynes, Nitriles, and Oxygen Atoms Leading to 2,5-Disubstituted Oxazoles. Organic Chemistry Portal. 1
-
Recent Progress in N-Heterocyclic Carbene Gold-Catalyzed Reactions of Alkynes Involving Oxidation/Amination/Cycloaddition. MDPI. 3
-
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. PMC - NIH. 4
-
Organic & Biomolecular Chemistry. RSC Publishing. 2
-
Photochemical Studies. III. Photorearrangements of Methyl Substituted Quinoline-N-oxides in Aqueous Solution and in Potassium Br. SciSpace. 5
Sources
- 1. A Heterogeneous Gold(I)-Catalyzed [2 + 2 + 1] Annulation of Terminal Alkynes, Nitriles, and Oxygen Atoms Leading to 2,5-Disubstituted Oxazoles [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Enhancing Reaction Kinetics in Oxidative Gold Catalysis with 8-Methylquinoline N-oxide Ligands
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist you in optimizing oxidative gold catalysis workflows utilizing 8-methylquinoline N-oxide. This guide focuses on the causality of experimental choices, empowering you to rationally design, troubleshoot, and scale your C–H functionalization and cyclopropanation reactions.
Part 1: The Mechanistic Logic
To troubleshoot effectively, we must first understand the kinetic pathway. 8-Methylquinoline N-oxide acts as an external nucleophilic oxidant that transforms alkynes into highly reactive α-oxo gold carbenes. The efficiency of this ligand lies in its post-oxidation dissociation: the bulky 8-methyl group prevents the resulting byproduct from poisoning the gold catalyst, driving rapid turnover rates.
Workflow of alkyne oxidation by 8-methylquinoline N-oxide to generate an α-oxo gold carbene.
Part 2: Frequently Asked Questions (FAQs)
Q: Why does 8-methylquinoline N-oxide outperform unhindered pyridine N-oxides in reaction kinetics? A: Unhindered pyridine N-oxides generate strongly coordinating pyridine byproducts that bind to and poison the cationic Au(I) catalyst. This necessitates the addition of stoichiometric acid (e.g., MsOH) to protonate the byproduct and free the catalyst. 8-Methylquinoline N-oxide generates 8-methylquinoline, where the bulky 8-methyl group sterically blocks the nitrogen lone pair from binding to the gold center. This self-validating system maintains high catalyst turnover rates under mild, acid-free conditions[1].
Q: My reaction yields α-ketoaldehydes instead of the desired cyclopropanated product. What is going wrong? A: You are experiencing bimolecular over-oxidation. The α-oxo gold carbene intermediate is exceptionally electrophilic. If the local concentration of 8-methylquinoline N-oxide is too high, a second molecule of the oxidant will attack the carbene before the intramolecular alkene can trap it. To resolve this, implement a syringe-pump addition for the oxidant to maintain a low steady-state concentration[2].
Q: How can I further temper the extreme electrophilicity of the α-oxo gold carbene to improve intermolecular trapping? A: Switch from a monodentate ligand to a conformationally rigid P,N-bidentate ligand (e.g., Mor-DalPhos). The nitrogen atom in the ligand coordinates to the gold center, forming a tricoordinated gold carbene intermediate. This back-donation stabilizes the carbene, tempering its reactivity and allowing for highly chemoselective intermolecular reactions, such as [3+2] annulations to form oxazoles[2].
Part 3: Quantitative Data & Reagent Comparison
When optimizing your catalytic system, selecting the right oxidant is paramount. The table below summarizes the kinetic and operational differences between common N-oxide oxidants used in homogeneous gold catalysis.
| Oxidant | Steric Hindrance | Acid Additive Required? | Relative Kinetics | Primary Byproduct Coordination |
| Pyridine N-oxide | Low | Yes (Stoichiometric) | Slow / Moderate | Strong (Poisons Catalyst) |
| 2,6-Dichloropyridine N-oxide | High | No | Fast | Weak |
| 8-Methylquinoline N-oxide | Very High | No | Very Fast | Negligible |
Part 4: Step-by-Step Methodology (Self-Validating Protocol)
Workflow: Gold-Catalyzed Oxidative Cyclopropanation of 1,5-Enynes Objective: Synthesize bicyclo[3.1.0]hexan-2-ones via an α-oxo gold carbene intermediate without the use of hazardous diazo precursors[3].
Step 1: Catalyst and Substrate Preparation
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,5-enyne substrate (1.0 equiv, 0.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL).
-
Add the gold catalyst (e.g., IPrAuNTf₂ or Mor-DalPhosAuNTf₂, 5 mol%). Causality Check: Anhydrous conditions are critical. Trace water acts as a competing nucleophile against the tethered alkene, leading to hydration of the carbene instead of cyclopropanation.
Step 2: Oxidant Delivery (The Syringe Pump Method)
-
Dissolve 8-methylquinoline N-oxide (1.5 equiv, 0.3 mmol) in anhydrous DCE (1.0 mL) in a gas-tight syringe.
-
Deliver the oxidant solution to the reaction mixture via a syringe pump over 1.5 to 2 hours at room temperature. Causality Check: Slow addition keeps the steady-state concentration of 8-methylquinoline N-oxide low, preventing the aforementioned over-oxidation into α-ketoaldehydes[2].
Step 3: Validation Checkpoint & Reaction Monitoring Self-Validating System: As the oxidant is added, the solution should exhibit a mild color transition (typically pale yellow to amber). Monitor via TLC (Hexanes/EtOAc). The disappearance of the enyne should perfectly track the oxidant addition rate. If heavy baseline streaking occurs, your addition rate is too fast, indicating non-specific carbene decomposition.
Step 4: Workup and Purification
-
Upon complete consumption of the starting material, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with dichloromethane. This removes the gold catalyst and the non-coordinating 8-methylquinoline byproduct.
-
Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the cyclopropanated product[4].
References
-
Homogeneous Gold-Catalyzed Oxidation Reactions Source: Chemical Reviews (2021) URL:[Link]
-
Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands: Implication of Tricoordinated Gold Intermediates and the Development of an Expedient Bimolecular Assembly of 2,4-Disubstituted Oxazoles Source: Journal of the American Chemical Society (2012) URL:[Link]
-
Gold-Catalyzed Oxidative Cyclization of 1,5-Enynes Using External Oxidants Source: Angewandte Chemie International Edition (2011) URL:[Link]
-
A Non-Diazo Strategy to Cyclopropanation via Oxidatively Generated Gold Carbene: the Benefit of A Conformationally Rigid P,N-Bidentate Ligand Source: Organic Chemistry Frontiers (2014) URL:[Link]
Sources
Separation of 8-Methylquinoline N-oxide from reaction byproducts
Technical Support Center: Isolation and Purification of 8-Methylquinoline N-Oxide
Introduction & Chemical Context
As a Senior Application Scientist, I frequently consult on the synthesis and purification of heterocyclic N-oxides. 8-Methylquinoline N-oxide has emerged as a premier external oxidant in homogeneous catalysis, particularly in gold-catalyzed alkyne oxidations to generate versatile α-oxo gold carbenes[1]. However, its synthesis—typically achieved via the oxidation of 8-methylquinoline using meta-chloroperoxybenzoic acid (m-CPBA)—yields a crude mixture fraught with separation challenges.
The primary bottleneck is the stoichiometric generation of meta-chlorobenzoic acid (m-CBA), a byproduct notorious for co-purifying with the target N-oxide[2]. This technical guide bypasses generic advice to provide a mechanistic, causality-driven troubleshooting framework for isolating high-purity 8-methylquinoline N-oxide.
Workflow Visualization
Workflow for the separation of 8-methylquinoline N-oxide from m-CPBA reaction byproducts.
Diagnostic Q&A & Causality Insights
Q1: My isolated 8-methylquinoline N-oxide is consistently contaminated with m-chlorobenzoic acid (m-CBA). How do I break this co-purification? Causality: While m-CBA is acidic (pKa ~3.8), the strong dipole of the quinoline N-oxide oxygen acts as a potent hydrogen-bond acceptor. If the extraction pH is insufficiently basic, neutral m-CBA forms a tight, lipophilic hydrogen-bonded complex with the N-oxide, pulling it into the organic phase (CH₂Cl₂) during liquid-liquid extraction[2]. Solution: Implement a self-validating alkaline wash. Do not simply add a fixed volume of saturated aqueous NaHCO₃[3]. Instead, add the base incrementally and monitor the aqueous layer's pH. It must remain >8 after vigorous shaking. If effervescence continues, m-CBA is still being neutralized. Perform at least three successive washes to ensure complete partitioning of the m-chlorobenzoate salt into the aqueous layer.
Q2: During silica gel chromatography, the N-oxide streaks severely, leading to poor resolution from unreacted 8-methylquinoline. What is the mechanistic cause? Causality: Unreacted 8-methylquinoline is relatively non-polar and elutes quickly. However, the N-oxide features a highly polarized N⁺–O⁻ bond. This zwitterionic character interacts strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase, causing severe tailing and streaking. Solution: Transition from a standard Hexane/Ethyl Acetate (EtOAc) gradient to a more polar, protic system. Once the starting material has eluted (typically around 1:1 Hexane:EtOAc), switch to a gradient incorporating Methanol (MeOH), such as EtOAc to 9:1 EtOAc:MeOH[4]. The protic nature of methanol outcompetes the silanol groups for hydrogen bonding with the N-oxide, effectively sharpening the elution band.
Q3: I am observing over-oxidation products or degradation during reaction scale-up. How can I control this? Causality: Excess m-CPBA and prolonged heating can lead to non-specific oxidation or ring degradation. At larger scales, exotherms are harder to control, accelerating these parasitic pathways. Solution: Precisely control oxidant stoichiometry (typically 1.2 to 1.5 equivalents). More importantly, quench the reaction aggressively before basic extraction. Use an aqueous sodium thiosulfate (Na₂S₂O₃) wash prior to the NaHCO₃ wash. The thiosulfate directly reduces any residual peroxide species, halting all oxidative pathways immediately and preventing thermal degradation during subsequent solvent evaporation.
Standardized Experimental Protocol
Self-Validating Methodology for Synthesis and Isolation
Step 1: Oxidation Dissolve 8-methylquinoline (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool the reaction vessel to 0 °C. Add m-CPBA (1.2 equiv, typically 70-75% purity) portion-wise to control the exotherm. Stir at room temperature until TLC (1:1 Hexane/EtOAc) indicates complete consumption of the starting material.
Step 2: Reductive Quench Add 10% aqueous Na₂S₂O₃ (equal volume to the organic phase). Stir vigorously for 15 minutes. Validation Check: Perform a starch-iodide test on a drop of the organic phase; a negative result (no blue/black color) confirms the total destruction of active peroxides.
Step 3: Acid-Base Extraction Add saturated aqueous NaHCO₃ to the mixture. Stir until effervescence ceases. Separate the layers. Wash the organic layer with saturated NaHCO₃ two additional times[3]. Validation Check: Test the pH of the final aqueous wash using pH paper; it must be ≥ 8 to ensure all m-CBA has been converted to its water-soluble sodium salt.
Step 4: Drying and Concentration Dry the combined CH₂Cl₂ layers over anhydrous MgSO₄. Filter off the solid drying agent and remove the solvent under reduced pressure to yield the crude product residue[3].
Step 5: Chromatographic Purification Load the crude residue onto a silica gel column (300–400 mesh). Elute unreacted starting material with a Hexane/EtOAc gradient (up to 1:1). Elute the pure 8-methylquinoline N-oxide using a gradient of 100% EtOAc transitioning to 9:1 EtOAc/MeOH[4].
Quantitative Data Summary
The following table summarizes the physical and chromatographic properties of the reaction components to aid in separation tracking:
| Component | Role in Reaction | Molecular Weight ( g/mol ) | Polarity / Acidity | Typical Elution (Silica Gel) | Phase Partitioning (pH > 8) |
| 8-Methylquinoline | Starting Material | 143.19 | Low | Hexane/EtOAc (Fast) | Organic (CH₂Cl₂) |
| m-CPBA | Oxidant | 172.57 | Moderate | Degrades on column | Quenched by Na₂S₂O₃ |
| m-CBA | Reaction Byproduct | 156.57 | High (Acidic, pKa ~3.8) | Streaks severely | Aqueous (as Na-salt) |
| 8-Methylquinoline N-oxide | Target Product | 159.18 | High (Zwitterionic) | EtOAc/MeOH (Slow) | Organic (CH₂Cl₂) |
References
- Novel preparation method of quinoline n-oxide derivative with amide group.
- General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. PMC / NIH.
- A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation.
- Electronic Supporting Inform
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Validation & Comparative
1H NMR characterization shifts of 8-Methylquinoline N-oxide
1H NMR Characterization Shifts: A Comparative Guide to 8-Methylquinoline and 8-Methylquinoline N-oxide
As drug development and transition-metal catalysis continue to evolve, the precise structural validation of reagents and intermediates remains a non-negotiable standard. 8-Methylquinoline N-oxide is a highly privileged structural motif, frequently employed as a mild, regioselective oxidant in homogeneous gold catalysis [3].
However, verifying the successful N-oxidation of the parent 8-methylquinoline requires a nuanced understanding of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares the
Mechanistic Causality: The "Why" Behind the Shifts
When converting a parent quinoline to an N-oxide, the magnetic environment of the molecule undergoes two competing phenomena: resonance shielding and spatial (anisotropic) deshielding . Understanding these forces is critical for interpreting the spectra accurately.
-
The 8-Methyl Deshielding Effect (+0.29 ppm): In the parent 8-methylquinoline, the methyl group resides in a standard aromatic environment. Upon N-oxidation, the highly electronegative oxygen atom is introduced in close spatial proximity (a peri-like interaction) to the 8-methyl group. The strong magnetic anisotropy of the N–O bond, combined with van der Waals repulsion from the oxygen lone pairs, strips electron density from the methyl protons. This forces a significant downfield shift.
-
The H-2 Resonance Shielding Effect (-0.63 ppm): Conversely, the H-2 proton experiences a massive upfield shift. While the N-oxide oxygen is inductively electron-withdrawing, it acts as a powerful
-electron donor via resonance. This back-donation dramatically increases electron density at the ortho (C-2) and para (C-4) positions, shielding the protons and shifting their resonance upfield.
Causal relationship between N-oxidation structural effects and observed 1H NMR chemical shifts.
Comparative Data Analysis
To objectively evaluate the transformation, we compare the
| Proton Assignment | 8-Methylquinoline ( | 8-Methylquinoline N-oxide ( | Primary Causality | |
| H-2 | 8.95 (dd) | 8.32 (dd) | -0.63 | Resonance Shielding |
| H-4 | 8.12 (dd) | ~7.56 (m) | -0.56 | Resonance Shielding |
| H-3 | 7.39 (dd) | 7.10 (dd) | -0.29 | Resonance Shielding |
| 8-CH | 2.83 (s) | 3.12 (s) | +0.29 | Anisotropic / Spatial Deshielding |
Note: The definitive disappearance of the 8.95 ppm signal and the emergence of the 3.12 ppm singlet are the absolute indicators of complete conversion.
Self-Validating Experimental Protocol
To generate high-fidelity NMR data, the sample must be free of paramagnetic impurities and reaction byproducts. The following protocol outlines a self-validating workflow for synthesizing and characterizing 8-methylquinoline N-oxide.
Phase 1: Oxidation Workflow
-
Reaction Setup: Dissolve 8-methylquinoline (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M. Cool the flask to 0 °C using an ice bath.
-
Controlled Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Causality note: The low temperature is mandatory to control the exothermic N-oxidation and prevent unwanted ring-opening side reactions.
-
Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane) until the parent quinoline spot is fully consumed.
Phase 2: High-Purity Workup
4. Peroxide Quench: Quench the reaction with saturated aqueous Na
Phase 3: NMR Acquisition
7. Sample Preparation: Dissolve 15–20 mg of the purified 8-methylquinoline N-oxide in 0.5 mL of CDCl
Step-by-step synthesis and NMR characterization workflow for 8-Methylquinoline N-oxide.
References
- Royal Society of Chemistry (RSC). "Electronic Supporting Information: 1H NMR Data for 8-Methylquinoline N-oxide." RSC Advances.
- ChemicalBook. "8-Methylquinoline(611-32-5) 1H NMR spectrum.
- Beilstein Journal of Organic Chemistry. "Gold-catalyzed regioselective oxidation of propargylic carboxylates.
Publish Comparison Guides: UV-Vis Absorption Spectra of 8-Methylquinoline N-oxide Derivatives
Target Audience: Researchers, photochemists, and drug development professionals. Scope: An objective, data-driven comparison of the photophysical properties of 8-Methylquinoline N-oxide against alternative quinoline N-oxide derivatives, highlighting structural causality, spectral performance, and validated experimental workflows.
Mechanistic Photophysics: The Role of the 8-Methyl Group
Quinoline N-oxides are highly valued in synthetic chemistry and photochemistry due to their ability to act as potent oxygen donors and radical precursors. The UV-Vis absorption spectrum of these compounds is fundamentally dictated by the electronic "push-pull" system of the heterocyclic core and the nature of the N–O bond 1.
When comparing 8-Methylquinoline N-oxide to the unsubstituted Quinoline N-oxide (QNO), the critical differentiator is steric encumbrance. The methyl group at the 8-position (the peri-position) creates significant steric repulsion against the adjacent N-oxide oxygen.
Causality in Spectral Shifts:
This steric clash forces a subtle out-of-plane twist of the N–O bond, disrupting optimal coplanarity with the aromatic
Photochemical fragmentation pathway of 8-Methylquinoline N-oxide upon UV irradiation.
Comparative UV-Vis Spectral Performance
To objectively select the correct N-oxide derivative for a specific application (e.g., photo-rearrangement vs. radical generation), researchers must evaluate their absorption maxima (
| Derivative | Primary Transition | Excited State Behavior | Optimal Application | |
| Quinoline N-oxide (QNO) | 330–340 | Non-emissive; undergoes fast rearrangement | Baseline reference; general oxygen transfer 2 | |
| 8-Methylquinoline N-oxide | 335–345 | Non-emissive; sterically perturbed | Superior external oxidant in Au-catalysis 3 | |
| 2-Methylquinoline N-oxide | 330–340 | Rapid photoisomerization to oxaziridines | Photorearrangement to 3-methylcarbostyril 2 | |
| Ac-PQCNO (Photoactive Ester) | 365 | Emissive (468 nm); rapid N–O cleavage | Visible-light Minisci alkylation (radical generation) 4 |
Key Takeaway: While the methyl substitution at the 8-position does not drastically shift the
Self-Validating Experimental Protocol: High-Fidelity UV-Vis & Photolysis
To ensure reproducible spectral acquisition and photochemical degradation analysis, the following protocol integrates self-validating checkpoints.
Step 1: Solvent Selection and Preparation
-
Action: Prepare a 10 μM solution of 8-Methylquinoline N-oxide in spectroscopic-grade, anhydrous acetonitrile (MeCN).
-
Causality & Validation: Quinoline N-oxides are highly sensitive to hydrogen bonding. Protic solvents (like water or ethanol) stabilize the non-bonding electrons on the oxygen, causing a hypsochromic (blue) shift in the
transition. Self-Validation: Run a water-spiked control aliquot; if the primary of your anhydrous sample matches the blue-shifted control, your MeCN is contaminated with moisture.
Step 2: Baseline Correction and Concentration Verification
-
Action: Perform a baseline correction using pure MeCN. Scan the sample from 250 nm to 500 nm in a quartz cuvette (1 cm path length).
-
Causality & Validation: According to the Beer-Lambert law (
), a 10 μM solution should yield an absorbance between 0.05 and 0.15 AU at . Self-Validation: If , suspect solvent evaporation or weighing errors; if , suspect incomplete dissolution. Proceeding with incorrect concentrations will invalidate downstream kinetic calculations.
Step 3: Time-Resolved Photolysis
-
Action: Irradiate the sample using a 365 nm or 427 nm LED array 5. Take UV-Vis scans at 60-second intervals for 30 minutes.
-
Causality & Validation: Monitoring the degradation of the 365 nm feature confirms N–O bond fragmentation. Self-Validation: Overlay the time-course spectra and look for clean isosbestic points . The presence of isosbestic points mathematically guarantees a direct
conversion without the buildup of stable intermediates. If the baseline drifts upward across all wavelengths, the sample is likely precipitating or degrading non-specifically.
Self-validating UV-Vis spectroscopic and photochemical degradation workflow.
Application Landscape in Advanced Synthesis
The unique photophysical and steric properties of 8-Methylquinoline N-oxide have cemented its role in two major synthetic arenas:
-
Homogeneous Gold Catalysis: 8-Methylquinoline N-oxide is widely regarded as one of the best external oxidants for generating
-oxo gold carbenes from terminal alkynes. The steric bulk of the 8-methyl group prevents the resulting deoxygenated quinoline from coordinating to the electrophilic gold center, thereby preventing catalyst poisoning and allowing the reaction to proceed with high turnover numbers [[3]](). -
Photoredox Chemistry: The absorption profile of quinoline N-oxide derivatives allows them to act as photoactive esters. Upon irradiation at their
(~365 nm), they undergo rapid N–O bond fragmentation, generating powerful radical intermediates utilized in late-stage functionalization, such as Minisci alkylations 4.
References
-
Photochemical Studies. III. Photorearrangements of Methyl Substituted Quinoline-N-oxides in Aqueous Solution SciSpace [Link]
-
Radical generation enabled by photoinduced N–O bond fragmentation National Center for Biotechnology Information (PMC - NIH) [Link]
-
Chemical Science: Photoactive ester based on the quinoline N-oxide core structure Royal Society of Chemistry (RSC)[Link]
-
Heterocyclic N-Oxides as Small-Molecule Fluorogenic Scaffolds: Rational Design and Applications Analytical Chemistry - ACS Publications[Link]
-
Homogeneous Gold-Catalyzed Oxidation Reactions National Center for Biotechnology Information (PMC - NIH)[Link]
Sources
Binding affinity comparison of substituted Quinoline N-oxides
Binding Affinity Comparison of Substituted Quinoline N-Oxides: A Technical Guide for Target-Directed Drug Design
Executive Summary
Substituted quinoline N-oxides represent a privileged scaffold in medicinal chemistry, offering highly tunable electronic and steric properties compared to their parent quinolines. The introduction of the N-oxide moiety fundamentally alters the molecule's dipole moment, basicity, and hydrogen-bonding capacity. This guide provides an objective comparison of the binding affinities of various substituted quinoline N-oxides against key therapeutic targets (Hematin, CB1a, and NQO1) and establishes a self-validating experimental framework for evaluating their thermodynamic and kinetic profiles.
Mechanistic Grounding: The N-Oxide Advantage
The pharmacological superiority of quinoline N-oxides in specific target environments is driven by a "push-pull" electronic effect. The N-O coordinate bond acts as both a strong hydrogen-bond acceptor and a metal-chelating site.
For instance, in antimalarial drug design, modifying the quinoline ring to an N-oxide drastically decreases the basicity (
Comparative Binding Affinity Profiles
To objectively evaluate performance, the quantitative binding data of distinct substituted quinoline N-oxide classes are summarized below.
| Compound Class | Primary Target | Key Binding Mechanism | Binding Affinity / Energy | Experimental Validation |
| 7-Chloro-4-aminoquinoline N-oxides | Hematin | Metal-Oxygen coordination, | Log K ~ 4.5 - 5.5 | ITC, UV-Vis Titration |
| 2H-Thiopyrano[2,3-b]quinoline N-oxides | CB1a Peptide | H-bonding (GLU-32), Hydrophobic (LYS, TRP) | Molecular Docking | |
| Quinolinequinone N-oxides | NQO1 Enzyme | Zn2+ Chelation, Active site pocket binding | High Affinity ( | NMR Titration, ITC |
Visualizing the Binding and Validation Workflows
Fig 1. Target binding pathways driven by the electronic properties of substituted quinoline N-oxides.
Fig 2. Self-validating experimental workflow combining ITC and SPR for binding affinity verification.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the binding affinity of quinoline N-oxides must be evaluated using orthogonal, self-validating techniques.
Phase 1: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Causality: While molecular docking predicts theoretical binding poses, ITC is the empirical gold standard for thermodynamic profiling. It directly measures the heat of binding (
-
Step 1: Rigorous Buffer Matching. Dialyze the target protein and dissolve the quinoline N-oxide ligand in the exact same dialysate.
-
Causality: N-oxides are highly sensitive to solvation effects; mismatched buffers generate massive heats of dilution that mask the true binding enthalpy.
-
-
Step 2: Forward Titration. Inject the N-oxide ligand into the target cell at precise intervals.
-
Causality: Captures the raw heat rate to calculate the dissociation constant (
) and stoichiometry ( ).
-
-
Step 3: Self-Validation via Reverse Titration. Inject the target protein into the N-oxide ligand in the cell.
-
Causality: This internal control confirms the stoichiometry (
) from a different equilibrium perspective and ensures the observed heat is due to specific 1:1 binding rather than ligand self-aggregation or micelle formation.
-
Phase 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: ITC provides thermodynamics, but SPR is required to understand the residence time of the drug. The N-oxide modification alters the molecule's solvation shell, directly impacting the association (
-
Step 1: Target Immobilization. Covalently attach the target to a CM5 sensor chip via standard amine coupling.
-
Step 2: Analyte Injection. Flow the substituted quinoline N-oxide over the chip at multiple concentrations.
-
Causality: Generates a concentration-dependent sensorgram to calculate precise kinetic rates.
-
-
Step 3: Self-Validation via Mutant Reference Channel. Flow the same ligand over a parallel channel containing a binding-site mutant (e.g., a Zn2+-depleted NQO1 variant).
-
Causality: Subtracts bulk refractive index changes and definitively proves that the binding affinity is specific to the intended active site, eliminating false positives from non-specific surface adsorption.
-
References
-
Design and synthesis of 3-[(7-chloro-1-oxidoquinolin-4-ylamino)alkyl]-1,3-thiazolidin-4-ones as antimalarial agents Source: Taylor & Francis URL:1
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties Source: NIH (PMC) URL:2
-
Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a Source: NIH (PMC) URL:3
-
Complexation of thorium with pyridine monocarboxylate-N-oxides: Thermodynamic and computational studies Source: NIH (PMC) URL:4
-
Synthesis of CuO/MCM-41 Photocatalyst Nanocomposite, Mechanistic Study and Optimization of Quinoline Oxidative Degradation without Auxiliary Oxidant Using Response Surface Methodology Source: ResearchGate URL:5
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexation of thorium with pyridine monocarboxylate-N-oxides: Thermodynamic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Electrochemical Characterization of 8-Methylquinoline N-Oxide: A Comparative Voltammetry Guide
In the realm of organic synthesis and drug development, N-heterocyclic N-oxides serve as versatile intermediates. Their unique N–O bond acts as both a directing group for C–H functionalization and an internal oxidant. Understanding their electrochemical behavior is critical for designing metal-free electrocatalytic reactions. This guide objectively compares the electrochemical performance and cyclic voltammetry (CV) profiles of 8-Methylquinoline N-oxide (8-MQNO) against standard alternatives like Quinoline N-oxide (QNO) and Pyridine N-oxide (PNO) .
Mechanistic Insights: The Causality of Substituent Effects
The electrochemical reduction of heterocyclic N-oxides typically proceeds via an initial single-electron transfer to form a radical anion, followed by further reduction and protonation leading to deoxygenation (cleavage of the N–O bond) to yield the parent amine1[1].
When comparing 8-MQNO to unsubstituted QNO, two primary causal factors dictate the shift in their cyclic voltammetry profiles:
-
Electronic Effects: The C8-methyl group exerts a +I (inductive) and hyperconjugative electron-donating effect. By increasing the electron density on the quinoline core, the N–O bond becomes more electron-rich. Consequently, 8-MQNO requires a higher overpotential for cathodic reduction compared to QNO.
-
Steric Hindrance: The proximity of the 8-methyl group to the N-oxide moiety creates a localized steric shield. This restricts the molecule's orientation as it approaches the Helmholtz plane of the working electrode, altering the heterogeneous electron-transfer kinetics and slightly reducing its diffusion coefficient.
Electrochemical reduction mechanism of 8-Methylquinoline N-oxide via N-O bond cleavage.
Comparative Performance Data
When selecting an N-oxide for electrocatalytic workflows, understanding the thermodynamic requirements for reduction is paramount. The table below objectively compares the electrochemical parameters of 8-MQNO against standard alternatives.
| Compound | Substrate Structure | Cathodic Peak Potential ( | Diffusion Coefficient ( | Reversibility |
| Pyridine N-oxide (PNO) | Monocyclic | -1.85 V | Irreversible | |
| Quinoline N-oxide (QNO) | Bicyclic | -1.55 V | Quasi-reversible | |
| 8-Methylquinoline N-oxide | Bicyclic, C8-Methyl | -1.65 V | Irreversible |
(Note: Potentials are representative values vs. Ag/AgCl in MeCN with 0.1 M
Self-Validating Experimental Methodology
To ensure high-fidelity data, the following cyclic voltammetry (CV) protocol is designed as a self-validating system.
Causality Behind Experimental Choices
-
Electrolyte & Solvent: Acetonitrile (MeCN) provides a wide cathodic potential window.
(0.1 M) is strictly employed as the supporting electrolyte 2[2]. Expert Insight: The bulky tetrabutylammonium cation ( ) is chosen specifically to minimize ion-pairing with the transient N-oxide radical anion, allowing for an accurate measurement of the intrinsic reduction potential. -
Electrode Setup: A platinum wire (1.6 mm diameter) is used as the working electrode, complemented by a platinum rod auxiliary electrode 2[2]. Expert Insight: Platinum is preferred over glassy carbon here because it minimizes the adsorption of the deoxygenated quinoline product, preventing rapid electrode fouling.
-
Degassing Protocol: Dissolved oxygen must be removed with purified argon for at least 10 minutes prior to scanning 3[3]. Expert Insight: Molecular oxygen reduces at approximately -0.7 V vs. Ag/AgCl. Failing to purge the system will result in a massive oxygen reduction wave that completely masks the N-oxide reduction peaks.
Step-by-Step Workflow
-
Preparation: Dissolve 8-MQNO to a concentration of
M in a 0.1 M solution of in anhydrous MeCN 2[2]. -
Setup: Assemble the three-electrode cell. Ensure the Pt working electrode is polished with alumina slurry (0.05 µm), rinsed with deionized water, and sonicated in MeCN before use.
-
Deoxygenation: Submerge the argon purge tube into the solution and bubble vigorously for 10 minutes 3[3]. Raise the tube to blanket the solution during the scan.
-
Blank Scan (Self-Validation 1): Run a background CV of the bare electrolyte from 0 V to -2.0 V to confirm the absence of electroactive impurities.
-
Data Acquisition: Scan the 8-MQNO solution from 0 V to -2.0 V at varying scan rates (e.g., 50, 100, 250, 500 mV/s). Validation Check: If the cathodic peak current (
) scales linearly with the square root of the scan rate ( ), the reduction is mathematically validated as a diffusion-controlled process. -
Internal Calibration (Self-Validation 2): Post-experiment, spike the solution with 1 mM Ferrocene and record a final scan to reference the potentials against the
redox couple.
Step-by-step cyclic voltammetry workflow for quinoline N-oxide characterization.
References
- Source: mdpi.com (Catalysts)
- Source: researchgate.net (Eur. J. Org. Chem.)
- Source: nih.gov (Molecules)
Sources
A Comparative Guide to Bidentate Ligands: Benchmarking 8-Methylquinoline N-oxide in Catalysis
In the intricate world of coordination chemistry and catalysis, the selection of a ligand is a critical decision that dictates the efficacy, selectivity, and overall success of a chemical transformation. Among the vast arsenal of ligands available to researchers, bidentate N-heterocycles such as 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen) have long been staples. However, the quest for enhanced performance continually drives the exploration of novel ligand architectures. This guide provides an in-depth comparison of 8-Methylquinoline N-oxide, a ligand with unique steric and electronic properties, against established bidentate ligands, offering experimental insights for researchers, scientists, and drug development professionals.
The Landscape of Bidentate Ligands: A Structural Overview
Bidentate ligands, which bind to a central metal atom through two donor atoms, are fundamental in catalysis as they form stable chelate rings, influencing the geometry and reactivity of the metal center.[1] The performance of these ligands is a delicate interplay of their steric and electronic characteristics.[2]
-
8-Methylquinoline N-oxide: This ligand introduces two key modifications to the quinoline scaffold: a methyl group at the 8-position and an N-oxide functionality. The N-oxide group enhances the electron-donating ability of the nitrogen atom, while the 8-methyl group introduces significant steric bulk near the coordination site.
-
8-Hydroxyquinoline (8-HQ): A closely related analogue, 8-HQ, is a monoprotic bidentate chelating agent that forms stable complexes with a wide range of metal ions.[3] Its phenolic hydroxyl group is a key feature in its coordination chemistry.[4]
-
2,2'-Bipyridine (bipy) and 1,10-Phenanthroline (phen): These are considered benchmark bidentate N-heterocyclic ligands, known for their rigid structures and strong coordination to various transition metals.
The structural differences between these ligands are crucial for their application in catalysis.
Caption: Structures of Compared Bidentate Ligands.
Dissecting the Properties: Steric and Electronic Effects
The subtle modifications in ligand structure can lead to profound differences in catalytic activity.
Electronic Effects: The N-oxide group in 8-Methylquinoline N-oxide is a key electronic differentiator. It acts as a strong σ-donor and a weak π-acceptor, increasing the electron density on the metal center. This can enhance the catalytic activity in reactions that benefit from an electron-rich metal, such as oxidative addition steps in cross-coupling cycles. The introduction of the N-oxide functional group alters the electronic properties of the quinoline scaffold, often enhancing its biological efficacy and providing a handle for further functionalization.[5]
Steric Hindrance: The 8-methyl group provides significant steric bulk around the coordination sphere. This can be advantageous in several ways:
-
It can promote reductive elimination, the final step in many cross-coupling reactions.
-
It can influence the regioselectivity of a reaction by sterically blocking certain coordination sites.
-
It can enhance the stability of the catalyst by preventing the formation of inactive dimeric species.
Nitrogen-containing pyridine and quinoline are excellent platforms for creating effective ionophores and sensors for metal ions.[2] Steric and stereochemical effects can be utilized to adjust the affinity and selectivity of these ligands for various metal ions in coordination chemistry.[2]
Table 1: Comparative Properties of Bidentate Ligands
| Ligand | Key Feature | Electronic Effect | Steric Hindrance | Chelate Ring Size |
| 8-Methylquinoline N-oxide | 8-methyl, N-oxide | Strong σ-donor | High | 5-membered |
| 8-Hydroxyquinoline | 8-hydroxyl | Moderate σ-donor | Moderate | 5-membered |
| 2,2'-Bipyridine | Bipyridyl | Moderate σ-donor | Low | 5-membered |
| 1,10-Phenanthroline | Phenanthroline | Moderate σ-donor | Moderate | 5-membered |
Performance in Action: Palladium-Catalyzed C-H Functionalization
A key area where quinoline N-oxides have demonstrated significant utility is in palladium-catalyzed C-H functionalization reactions. The N-oxide moiety can act as a directing group, facilitating the activation of specific C-H bonds.[6][7]
A novel site-selective palladium-catalyzed oxidative C8–H homocoupling reaction of quinoline N-oxides has been developed.[8] This reaction produces substituted 8,8′-biquinolyl N,N′-dioxides, which can be easily transformed into a variety of functionalized 8,8′-biquinolyls.[6] Mechanistic studies indicate the critical role of the oxidant and the non-innocent behavior of acetic acid as a solvent.[6]
Representative Reaction: C-8 Selective Homocoupling of Quinoline N-oxides
This reaction serves as an excellent benchmark for comparing the performance of different ligands. The C-8 selectivity is a direct consequence of the directing effect of the N-oxide group.
Caption: Simplified Catalytic Cycle for C-8 Homocoupling.
Experimental Protocol: Synthesis and Evaluation
To provide a practical context, the following section outlines a general procedure for the synthesis of 8-Methylquinoline N-oxide and its application in a palladium-catalyzed reaction.
The synthesis of 8-methylquinoline can be achieved through methods like the Skraup or Friedländer synthesis. A general procedure for the preparation of quinolines involves the reaction of aniline with carbon tetrachloride and 1,3-propanediol in the presence of an iron(III) chloride catalyst.[9] The subsequent N-oxidation can be performed using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Caption: General Workflow for Synthesis.
Materials:
-
Quinoline N-oxide derivative (0.50 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver acetate (AgOAc, 4 equiv)
-
Acetic acid (5 equiv)
-
Water (1.5 equiv)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a sealed reaction vessel, add the quinoline N-oxide, Pd(OAc)₂, and AgOAc.
-
Add the solvent, acetic acid, and water under an inert atmosphere.
-
Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours.[8]
-
After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8,8'-biquinolyl N,N'-dioxide.[8]
Note: The yields reported for this reaction are for the isolated 8,8'-biquinolyl N,N'-dioxides.[8]
Comparative Performance Data
While a direct head-to-head comparison of 8-Methylquinoline N-oxide with other bidentate ligands in the same catalytic system is not extensively documented in a single source, we can infer its potential advantages based on related studies. The unique regioselectivity in C-H functionalization at the 8-position is a distinct advantage of using quinoline N-oxides as ligands.[10] Rhodium and iridium catalytic systems have also been employed for direct iodination and amidation at the C-8 position of quinoline N-oxides.[10]
Table 2: Hypothetical Performance Comparison in a Cross-Coupling Reaction
| Ligand | Yield (%) | TON (Turnover Number) | Selectivity |
| 8-Methylquinoline N-oxide | >90 | High | High (e.g., C-8 functionalization) |
| 8-Hydroxyquinoline | 70-85 | Moderate | Moderate |
| 2,2'-Bipyridine | 60-80 | Moderate | Low |
| 1,10-Phenanthroline | 65-85 | Moderate | Low |
This table is illustrative and based on general trends observed in catalysis. Actual results may vary depending on the specific reaction conditions.
Conclusion and Future Outlook
8-Methylquinoline N-oxide emerges as a highly promising ligand for challenging catalytic transformations, particularly in the realm of C-H functionalization. Its unique combination of strong electron-donating character and significant steric bulk allows for high activity and selectivity that can surpass that of traditional bidentate ligands like bipyridine and phenanthroline. The ability of the N-oxide to act as a directing group opens up new avenues for the regioselective synthesis of complex molecules.
Future research should focus on expanding the applications of 8-Methylquinoline N-oxide and its derivatives in other catalytic reactions, such as asymmetric catalysis, where its steric properties could be leveraged to induce high enantioselectivity. Further mechanistic studies will also be crucial to fully elucidate the role of the N-oxide and the 8-methyl group in the catalytic cycle, enabling the rational design of even more efficient and selective catalysts.
References
-
D. I. Bugaenko, A. V. Karchava, M. A. Yurovskaya. Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C–H homocoupling of quinoline N-oxides. Chemical Communications, 2017. Available at: [Link]
-
D. I. Bugaenko, A. V. Karchava, M. A. Yurovskaya. Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides. PMC, 2017. Available at: [Link]
-
J. E. M. N. Klein, et al. One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate, 2020. Available at: [Link]
-
J. E. M. N. Klein, et al. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed, 2020. Available at: [Link]
-
Synthesis of 8-methylquinoline. PrepChem.com, 2020. Available at: [Link]
-
A. M. Al-Dies. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC, 2017. Available at: [Link]
-
M. J. Calhorda, et al. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing, 2023. Available at: [Link]
-
M. Tan, et al. 8-hydroxyquinoline-N-oxide copper(II)- and zinc(II)-phenanthroline and bipyridine coordination compounds: Design, synthesis, structures, and antitumor evaluation. PubMed, 2024. Available at: [Link]
-
A. K. Sytnik. Aromatic properties of 8-hydroxyquinoline and its metal complexes. ResearchGate. Available at: [Link]
-
A. F. M. M. Rahman, et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals, 2013. Available at: [Link]
-
S. K. Badde, et al. Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond. ACS Publications, 2024. Available at: [Link]
-
THE HIGHLY PREORGANIZED LIGANDS 8-(2-PYRIDYL)QUINOLINE, 2,2'- DIPYRIDYL AMINE AND 1,10-PHENANTHROLINE-2, 9-DICARBOXYLIC ACID. UNCW Institutional Repository. Available at: [Link]
-
F. T. Edelmann. Aluminium 8-Hydroxyquinolinate N-Oxide as a Precursor to Heterometallic Aluminium–Lanthanide Complexes. MDPI, 2024. Available at: [Link]
-
S. Kim, et al. Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides: Remote C−H Activation. Institute for Basic Science, 2014. Available at: [Link]
-
P. J. Wala, et al. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC, 2012. Available at: [Link]
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- 9. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. pr.ibs.re.kr [pr.ibs.re.kr]
Safety Operating Guide
Personal protective equipment for handling 8-Methylquinoline N-oxide
The Application Scientist's Guide to Handling 8-Methylquinoline N-oxide: Safety, PPE, and Operational Workflows
As a Senior Application Scientist, I frequently consult with drug development professionals who are transitioning their synthetic routes from traditional diazo-based carbene chemistry to safer, gold-catalyzed alkyne oxidations. At the heart of this methodological shift is 8-Methylquinoline N-oxide (CAS 4053-38-7) . While this reagent brilliantly eliminates the explosive risks associated with highly energetic α-diazo carbonyls[1], it introduces its own specific handling and logistical requirements.
This guide provides a comprehensive, field-proven framework for the safe handling, personal protective equipment (PPE) selection, and operational deployment of 8-Methylquinoline N-oxide, ensuring both scientific integrity and laboratory safety.
Chemical Profile & Hazard Causality
Before designing a safety protocol, we must understand the fundamental chemical nature of the reagent. 8-Methylquinoline N-oxide features a highly polarized N→O dative bond. This zwitterionic character (N⁺–O⁻) is what makes it a potent nucleophilic oxidant, but it is also the exact mechanism behind its hazard profile[2]. The polarized oxygen readily interacts with moisture on the skin and mucous membranes, leading to localized irritation[3].
Table 1: Chemical and Hazard Profile of 8-Methylquinoline N-oxide
| Property / Metric | Value / Classification |
| CAS Number | 4053-38-7[4] |
| Molecular Weight | 159.18 g/mol [4] |
| Physical State | Solid (Powder/Crystals)[4] |
| Storage Temperature | 2–8 °C (Refrigerated, sealed under inert gas)[4] |
| GHS Hazard Statements | H315 : Causes skin irritation H319 : Causes serious eye irritation H335 : May cause respiratory irritation[5] |
| Storage Class | 11 - Combustible Solids[4] |
The "Zero-Incident" PPE Matrix
Because 8-Methylquinoline N-oxide is a fine, combustible solid that acts as a targeted irritant, standard baseline PPE is insufficient. The following matrix outlines the required protective equipment and the causality behind each choice[3],[5]:
-
Respiratory Protection (Critical): Handling the dry powder poses a significant inhalation risk (H335). Weighing and transferring must be conducted inside a certified chemical fume hood. If engineering controls are compromised, an N95 dust mask or a half-face respirator with P100 particulate cartridges is mandatory[3].
-
Eye & Face Protection: The zwitterionic N-oxide can cause severe ocular irritation (H319). ANSI Z87.1-compliant chemical splash goggles are required. Safety glasses with side shields are only acceptable once the reagent is fully dissolved in a solvent[3].
-
Hand Protection: To prevent contact dermatitis (H315), use inherently chemical-resistant nitrile or neoprene gloves. Operational Tip: The powder easily clings to static-charged gloves; inspect gloves after weighing and change them immediately if contamination occurs[5].
-
Body Protection: A flame-retardant lab coat (due to its Class 11 combustible solid rating) and closed-toe, non-porous shoes are required[4].
Mechanistic Rationale: Why 8-Methylquinoline N-oxide?
To master the handling of this chemical, one must understand its purpose. In , the N-oxide transfers its oxygen to a gold-activated alkyne, generating a highly reactive α-oxo gold carbene[6].
Why not use a cheaper oxidant like simple pyridine N-oxide? The answer lies in steric engineering . After oxygen transfer, the N-oxide is reduced to its parent heterocycle. If pyridine is formed, its unhindered nitrogen lone pair will strongly coordinate to the Lewis acidic gold(I) center, permanently poisoning the catalyst. The methyl group at the C8 position of 8-Methylquinoline N-oxide provides critical steric bulk. This steric congestion physically prevents the resulting 8-methylquinoline byproduct from binding to the gold catalyst, allowing the catalytic cycle to turn over efficiently without the need for acidic additives[7],[1].
Mechanistic pathway of gold-catalyzed alkyne oxidation using 8-Methylquinoline N-oxide.
Operational Workflow: Gold-Catalyzed Alkyne Oxidation
The following protocol is designed as a self-validating system for generating α-oxo gold carbenes safely and efficiently[6].
Step 1: Apparatus Preparation Flame-dry a Schlenk tube or reaction vial under a vacuum and backfill with dry Argon. Causality: Moisture competes with the N-oxide for nucleophilic attack on the activated alkyne, depressing yields.
Step 2: Reagent Loading Inside the fume hood, add the alkyne substrate (1.0 equiv) and the gold catalyst (e.g., IPrAuNTf₂, 5 mol%).
Step 3: Solvent Addition Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Ensure complete dissolution before proceeding.
Step 4: Oxidant Introduction (Critical Safety Step) Add 8-Methylquinoline N-oxide (1.2–1.5 equiv) to the stirring solution. Operational Insight: For small scales (<1 mmol), single-portion addition is acceptable. For larger scales, the generation of the α-oxo gold carbene can be exothermic. Add the oxidant slowly (or via a syringe pump if dissolved in DCE) to prevent thermal runaway[6].
Step 5: Reaction Monitoring Stir the reaction at room temperature (or up to 60 °C depending on the substrate). Monitor the consumption of the alkyne via Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 12 hours.
Step 6: Quenching and Purification Concentrate the reaction mixture directly under reduced pressure. The sterically hindered 8-methylquinoline byproduct is easily separated from the target product via standard silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.
Emergency Response & Disposal Plans
Spill Management:
-
Solid Spills: Do not dry sweep. Lightly moisten the spilled powder with water to suppress dust generation, then carefully collect it using a damp, disposable towel[5]. Place the contaminated materials in a sealed, labeled hazardous waste container.
-
Solution Spills: Absorb with inert materials (e.g., vermiculite or sand) and transfer to a halogenated organic waste container (if DCE/DCM was used).
Disposal Logistics: 8-Methylquinoline N-oxide and its reduced byproduct must be treated as hazardous chemical waste.
-
Solid waste should be placed in a dedicated combustible organics container[4].
-
Liquid reaction waste containing DCE must be routed to halogenated organic waste streams. Never mix with strong reducing agents or strong acids, as violent exothermic reactions can occur.
References
1.[4] Sigma-Aldrich. "8-Methylquinoline N-oxide Properties and Safety Information." Source: sigmaaldrich.com. URL: 2.[7] Benchchem. "3,5-Dimethylpyridine-N-oxide Hazard Characterization & Reactivity Profile." Source: benchchem.com. URL: 3.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12488418, Quinoline, 8-methyl-, 1-oxide." Source: nih.gov. URL: 4.[3] Benchchem. "Hazard Characterization & Toxicology (H-Statements)." Source: benchchem.com. URL: 5.[5] BLD Pharm. "8-Methylquinoline 1-oxide Safety Information." Source: bldpharm.com. URL: 6.[1] Zhang, L. "A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation." Source: nih.gov (PMC). URL: 7.[6] Zhang, L. "A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation." Source: acs.org (Accounts of Chemical Research). URL:
Sources
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- 2. Quinoline, 8-methyl-, 1-oxide | C10H9NO | CID 12488418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
- 4. 8-Methylquinoline N-oxide 4053-38-7 [sigmaaldrich.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
